BF844
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chloro-3,5-diphenylpyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-21(2,27)13-26-20-16(18(25-26)14-9-5-3-6-10-14)17(22)19(23-24-20)15-11-7-4-8-12-15/h3-12,27H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNSCKMVODVWRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C2=NN=C(C(=C2C(=N1)C3=CC=CC=C3)Cl)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404506-35-9 | |
| Record name | BF-844 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1404506359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BF-844 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW4QOD73S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BF-844 Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BF-844 is an investigational small molecule being developed for the treatment of Usher syndrome type III (USH3), a rare genetic disorder characterized by progressive hearing and vision loss.[1][2][3] This condition is primarily caused by destabilizing mutations in the CLRN1 gene, which encodes the clarin-1 protein. The most common mutation, CLRN1N48K, leads to misfolding and subsequent degradation of the protein, preventing it from reaching the plasma membrane to perform its function.[1][2][4] BF-844 was identified through a high-throughput screening of approximately 50,000 small molecules and subsequent lead optimization.[2][3][4] This guide provides a detailed overview of the mechanism of action of BF-844, supported by preclinical data, experimental methodologies, and visual representations of the relevant biological pathways. A Phase I clinical trial to evaluate the safety and tolerability of BF-844 commenced in Australia and is expected to be completed in September 2025.[5]
Core Mechanism of Action
BF-844's primary mechanism of action is the stabilization of the mutant CLRN1N48K protein.[1][2][4] However, it does not achieve this through direct binding to the CLRN1N48K protein.[4] Instead, BF-844 indirectly facilitates the proper folding and trafficking of the mutant protein by modulating the cellular protein quality control machinery.
Affinity purification studies using a biotinylated form of the BF-844 core structure revealed that it interacts with Heat Shock Protein 60 (HSP60) and Heat Shock Protein 90 (HSP90).[4] By interacting with these chaperones, BF-844 is hypothesized to prevent the endoplasmic reticulum-associated degradation (ERAD) of the newly synthesized CLRN1N48K protein.[4] This intervention allows more time for the mutant protein to achieve a proper conformation, enabling a portion of it to exit the endoplasmic reticulum and be transported to the plasma membrane.[4] It is important to note that BF-844 does not act as a general proteasome inhibitor.[2][3][4]
The proposed signaling pathway for BF-844's mechanism of action is depicted in the following diagram:
Caption: Proposed mechanism of BF-844 action.
Quantitative Data
The preclinical efficacy of BF-844 has been evaluated through a series of in vitro and in vivo experiments. The key quantitative findings are summarized in the tables below.
Table 1: In Vitro Activity of BF-844
| Parameter | Value | Cell Line | Description |
|---|---|---|---|
| HSP60 Inhibition | 87.07 ± 27.70% | - | Inhibition of HSP60 activity at a concentration of 0.846 µM.[6] |
| HSP90 Inhibition | 40.06 ± 19.10% | - | Moderate inhibition of HSP90 activity at a concentration of 0.846 µM.[6] |
| CLRN1N48K Transport to Plasma Membrane | ~6% of total | C1, D1, D6 cells | Percentage of total CLRN1N48K transported to the plasma membrane after 24 hours of treatment with 2.90 µM BF-844.[4][6] |
Table 2: In Vivo Pharmacokinetics and Efficacy of BF-844 in a Mouse Model of USH3
| Parameter | Dosage | Mouse Age | Value | Description |
|---|---|---|---|---|
| Area Under the Curve (AUC) | 3 mg/kg (i.p.) | P6 | 1.76 µM·h | In vivo exposure of BF-844 after a single intraperitoneal injection.[4][6] |
| Area Under the Curve (AUC) | 10 mg/kg (i.p.) | P20 | 1.98 µM·h | In vivo exposure of BF-844 after a single intraperitoneal injection.[4][6] |
| Hearing Preservation (Regimen I) | 30 mg/kg/day (i.p.) from P30 to P45 | P30 | Median threshold of 57.5–67.5 dB SPL | Treatment initiated during early stages of hearing loss progression resulted in approximately 1,000 times more sensitive hearing compared to untreated controls at P55.[6] |
| Hearing Preservation (Regimen II) | Dose escalation from 10 mg/kg to 30 mg/kg (i.p.) from P10 to P45 | P10 | Median thresholds 55, 42.5, and 37.5 dB SPL lower at 8, 16, and 32 kHz | Treatment initiated before the onset of hearing loss significantly preserved hearing across different frequencies at P55.[4][6] |
Experimental Protocols
The following sections outline the methodologies for the key experiments conducted to elucidate the mechanism of action and efficacy of BF-844.
High-Throughput Screening (HTS) for CLRN1N48K Stabilizers
The initial identification of a lead compound that eventually led to BF-844 was performed through a high-throughput screening assay.
-
Cell Line: HEK293 cells stably expressing human CLRN1N48K.[4]
-
Assay Principle: The assay was designed to identify small molecules that could increase the stability of the CLRN1N48K protein.
-
Screening Library: A library of approximately 50,000 small molecules was screened.[4]
-
Secondary Screening: A secondary screen was performed to eliminate general proteasome inhibitors from the initial hits.[2][3]
-
Lead Optimization: An iterative process was used to optimize the structure-activity relationship of the initial hit compound, leading to the development of BF-844.[1][2][3]
The general workflow for the identification of BF-844 is illustrated below:
Caption: Workflow for the discovery of BF-844.
Affinity Purification of BF-844 Interacting Proteins
To identify the cellular targets of BF-844, an affinity purification experiment was conducted.
-
Probe Molecule: A biotinylated version of the BF-844 core structure, BF071, was used as the bait.[4] BF071 demonstrated a potency of approximately 1.6 µM in the cell-based stabilization assay.[4]
-
Experimental Procedure: The biotinylated probe was used to pull down interacting proteins from cell lysates.
-
Key Finding: This procedure did not pull down CLRN1N48K, indicating no direct interaction.[4] Instead, the core structure of BF-844 was found to interact with HSP60 and HSP90.[4]
In Vivo Efficacy Studies in a Mouse Model of USH3
A mouse model that mimics the progressive hearing loss of USH3 was developed to test the in vivo efficacy of BF-844.[1][2][4]
-
Animal Model: A transgenic knock-in mouse model (Tg;KI/KI) expressing the CLRN1N48K mutation.[4]
-
Drug Administration: BF-844 was administered via intraperitoneal (i.p.) injection.[4]
-
Treatment Regimens:
-
Efficacy Endpoint: Auditory function was assessed using Auditory Brainstem Response (ABR) recordings at P46 and P55.[4] ABR recordings measure the electrical activity of the auditory nerve and brainstem in response to sound.
-
Outcome: BF-844 was found to effectively cross the blood-labyrinth barrier and significantly attenuate progressive hearing loss in this mouse model.[4]
Conclusion
BF-844 represents a promising therapeutic candidate for Usher syndrome type III. Its unique mechanism of action, which involves the modulation of heat shock proteins to stabilize the mutant CLRN1N48K protein, offers a novel approach to treating this debilitating disease. The preclinical data strongly support its potential to mitigate hearing loss, and ongoing clinical trials will be crucial in determining its safety and efficacy in humans. The drug discovery strategy employed for BF-844 may also serve as a blueprint for identifying treatments for other monogenic disorders caused by protein destabilization.[1][2][4]
References
- 1. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. First Small Molecule Targeted Therapy to Mitigate Hearing Loss in Usher Syndrome Type 3 | School of Medicine | School of Medicine | Case Western Reserve University [case.edu]
- 4. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety Clinical Trial Launched for Usher Syndrome 3 Drug — Foundation Fighting Blindness [fightingblindness.org]
- 6. medchemexpress.com [medchemexpress.com]
BF-844: A Potential Therapeutic for Usher Syndrome Type III
An In-depth Technical Guide on the Function and Mechanism of Action of BF-844
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical development of BF-844, a promising small molecule for the treatment of Usher syndrome type III (USH3). The information is compiled from peer-reviewed scientific literature and is intended for a technical audience in the fields of pharmacology, cell biology, and drug development.
Introduction to BF-844 and its Therapeutic Target
BF-844 is a small molecule compound identified through a high-throughput screening campaign aimed at discovering stabilizers of the mutant clarin-1 (CLRN1) protein.[1] Specifically, BF-844 targets the CLRN1(N48K) mutation, a common cause of Usher syndrome type III, a rare genetic disorder characterized by progressive hearing loss and vision impairment.[2] The N48K mutation leads to the misfolding and subsequent degradation of the CLRN1 protein, preventing its proper localization to the plasma membrane where it is thought to play a crucial role in the function of inner ear hair cells and retinal photoreceptors.[2]
Mechanism of Action: Stabilization and Trafficking of Mutant CLRN1
The primary function of BF-844 is to rescue the pathogenic phenotype of the CLRN1(N48K) mutation by acting as a pharmacological chaperone. Its mechanism of action involves several key steps:
-
Stabilization of the Mutant Protein: BF-844 binds to the unstable CLRN1(N48K) protein within the endoplasmic reticulum (ER). This binding event stabilizes the protein's conformation.
-
Evasion of ER-Associated Degradation (ERAD): By stabilizing the mutant protein, BF-844 prevents its recognition by the ER's quality control machinery, which would otherwise target it for degradation by the proteasome.
-
Promoting Cellular Trafficking: The stabilized CLRN1(N48K) protein is then able to be trafficked from the ER to the Golgi apparatus and subsequently to the plasma membrane.
-
Partial Restoration of Function: While not restoring trafficking to wild-type levels, the increased presence of CLRN1(N48K) at the plasma membrane is sufficient to mitigate the hearing loss phenotype in a preclinical mouse model.[2]
The proposed signaling pathway for BF-844's action is depicted in the following diagram:
Caption: Proposed mechanism of action of BF-844 on the CLRN1(N48K) mutant protein.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of BF-844.
Table 1: In Vitro Activity of BF-844 and its Precursor
| Compound | EC50 for CLRN1(N48K) Stabilization |
| O03 (Lead Compound) | 2.0 µM |
| BF-844 | 0.31 µM |
Table 2: Chaperone Protein Inhibition by BF-844
| Target Protein | % Inhibition at 0.846 µM |
| HSP60 | 87.07% |
| HSP90 | 40.06% |
Table 3: In Vitro Efficacy of BF-844
| Metric | Result |
| CLRN1(N48K) transport to plasma membrane | ~6% of total at 2.90 µM |
Table 4: In Vivo Efficacy of BF-844 in a Mouse Model of Usher Syndrome III
| Parameter | Untreated Mice | BF-844 Treated Mice |
| Median Auditory Brainstem Response (ABR) Threshold | 92.5-95 dB SPL | 57.5-67.5 dB SPL |
Experimental Protocols
The discovery and validation of BF-844 involved a series of key experiments. The following is a description of the methodologies based on the available published information. Note: Detailed, step-by-step protocols as would be found in supplementary materials were not publicly available.
High-Throughput Screening (HTS) for CLRN1(N48K) Stabilizers
The initial discovery of the lead compound was achieved through a cell-based high-throughput screening of approximately 50,000 small molecules.[3]
Caption: Experimental workflow for the discovery and optimization of BF-844.
-
Cell Line: HEK293 cells stably expressing human CLRN1(N48K) fused to a hemagglutinin (HA) tag were used.[3]
-
Assay Principle: The assay measured the intracellular levels of the HA-tagged CLRN1(N48K) protein. Compounds that stabilized the protein would lead to an increase in its concentration.
-
Detection: Immunofluorescence staining with an anti-HA antibody was used to detect the CLRN1(N48K) protein.
-
Analysis: High-content imaging and automated analysis were used to quantify the fluorescence intensity per cell, allowing for the identification of "hits" that increased protein levels.[3]
Secondary Screening to Eliminate Proteasome Inhibitors
A secondary screen was performed to distinguish compounds that specifically stabilized CLRN1(N48K) from general proteasome inhibitors, which would also lead to an increase in protein levels.[1] The exact methodology for this counter-screen is not detailed in the primary publication but likely involved a separate assay to measure proteasome activity in the presence of the hit compounds.
In Vivo Efficacy in a Mouse Model of Usher Syndrome III
The efficacy of BF-844 in mitigating hearing loss was evaluated in a knock-in mouse model expressing the human CLRN1(N48K) mutation.
-
Animal Model: A mouse model that mimics the progressive hearing loss associated with Usher syndrome type III was used.[2]
-
Drug Administration: BF-844 was administered to the mice.
-
Auditory Function Assessment: Auditory brainstem response (ABR) testing was used to measure hearing thresholds in response to sound stimuli at different frequencies.[2] ABR is a non-invasive method that records the electrical activity of the auditory nerve and brainstem pathways.
-
Outcome Measure: The primary outcome was the difference in ABR thresholds between BF-844-treated and untreated mice, with lower thresholds indicating better hearing.
Future Directions
BF-844 is currently in preclinical development. A first-in-human Phase 1 clinical trial is planned to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers. This trial will be a critical step in determining the potential of BF-844 as a therapeutic for individuals with Usher syndrome type III caused by the CLRN1(N48K) mutation.
References
BF-844: A Investigational Pharmacological Chaperone for Usher Syndrome Type III
A Technical Overview for Researchers and Drug Development Professionals
Executive Summary
Usher syndrome type III (USH3), an autosomal recessive disorder characterized by progressive hearing and vision loss, is primarily caused by mutations in the CLRN1 gene. The most common of these is the N48K mutation, which leads to misfolding, destabilization, and subsequent degradation of the clarin-1 (CLRN1) protein. This prevents its proper localization to the plasma membrane, disrupting the function of inner ear hair cells and retinal photoreceptors. BF-844 is a novel, orally bioavailable small molecule developed by the Usher III Initiative that acts as a pharmacological chaperone. Preclinical studies have demonstrated the potential of BF-844 to stabilize the mutant CLRN1N48K protein, facilitate its transport to the cell membrane, and thereby mitigate the progressive hearing loss characteristic of USH3. A Phase I clinical trial is currently underway to evaluate the safety, tolerability, and pharmacokinetics of BF-844 in healthy volunteers. This document provides a comprehensive technical guide on the preclinical data, mechanism of action, and experimental protocols related to BF-844.
Introduction to Usher Syndrome Type III and the Role of Clarin-1
Usher syndrome is the leading genetic cause of combined deafness and blindness.[1][2] Type III is distinguished by post-lingual, progressive hearing loss and a variable onset of retinitis pigmentosa.[2] The underlying cause of USH3A is mutations in the CLRN1 gene, which encodes clarin-1, a 232-amino acid protein with four transmembrane domains, exhibiting homology to the tetraspanin family of proteins.[3]
The precise function of clarin-1 is still under investigation, but it is understood to be critical for the development and maintenance of stereocilia in the inner ear's hair cells and the function of photoreceptor cells in the retina.[1] It is believed to play a role in the formation and function of synapses and in regulating the actin cytoskeleton.[4][5] The N48K mutation, a common cause of USH3, disrupts a conserved N-glycosylation site, leading to protein misfolding and instability.[4] This mutant protein is targeted for degradation by the proteasome and fails to traffic to the plasma membrane, resulting in cellular dysfunction and the progressive sensory deficits seen in USH3.[4]
BF-844: A Novel Pharmacological Chaperone
BF-844 is a small molecule designed to act as a pharmacological chaperone, a therapeutic strategy that aims to rescue misfolded proteins.[6] By binding to the unstable CLRN1N48K protein, BF-844 is hypothesized to stabilize its conformation, allowing it to escape proteasomal degradation and be transported to the plasma membrane where it can exert its function.[5]
Mechanism of Action
The proposed mechanism of action for BF-844 involves its interaction with the misfolded CLRN1N48K protein, potentially in concert with heat shock proteins. Preclinical evidence suggests that BF-844 does not act as a general proteasome inhibitor. Instead, it specifically facilitates the proper folding and trafficking of the mutant clarin-1 protein.
References
- 1. What are CLRN1 modulators and how do they work? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. The cone-dominant retina and the inner ear of zebrafish express the ortholog of CLRN1, the causative gene of human Usher syndrome type 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CLRN1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Clarin-1, Encoded by the Usher Syndrome III Causative Gene, Forms a Membranous Microdomain: POSSIBLE ROLE OF CLARIN-1 IN ORGANIZING THE ACTIN CYTOSKELETON - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medlineplus.gov [medlineplus.gov]
The Discovery and Development of BF-844: A Novel Chaperone Stabilizer for Usher Syndrome Type 3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BF-844 is a first-in-class small molecule chaperone stabilizer currently under investigation for the treatment of Usher syndrome type 3 (USH3), a rare genetic disorder characterized by progressive hearing and vision loss. This debilitating condition is primarily caused by mutations in the CLRN1 gene, with the N48K mutation being particularly prevalent. This mutation leads to misfolding of the clarin-1 protein, resulting in its premature degradation and loss of function. BF-844 was identified through a high-throughput screening campaign and subsequent lead optimization. Its mechanism of action involves the inhibition of heat shock proteins HSP60 and HSP90, which are implicated in the degradation of the mutated clarin-1 protein. By inhibiting these chaperones, BF-844 promotes the proper trafficking of the N48K-mutated clarin-1 protein to the cell membrane, thereby rescuing its function. Preclinical studies in a mouse model of USH3 have demonstrated the potential of BF-844 to mitigate hearing loss. A Phase I clinical trial to evaluate the safety, tolerability, and pharmacokinetics of BF-844 in healthy volunteers is currently underway. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of BF-844.
Introduction: The Challenge of Usher Syndrome Type 3
Usher syndrome is the leading cause of combined deafness and blindness. Usher syndrome type 3A (USH3A) is an autosomal recessive disorder caused by mutations in the CLRN1 gene, which encodes the four-transmembrane protein clarin-1. The precise function of clarin-1 is not fully elucidated, but it is known to be crucial for the normal function of inner ear hair cells and retinal photoreceptors.
The N48K mutation in CLRN1 is a common cause of USH3A. This missense mutation disrupts a consensus N-glycosylation site, leading to improper folding of the clarin-1 protein. The misfolded protein is recognized by the cellular quality control machinery and targeted for degradation, preventing it from reaching the plasma membrane where it would normally function. This loss of functional clarin-1 at the cell surface is the underlying cause of the progressive sensory deficits in USH3A patients.
The development of therapies for USH3A has been challenging. The discovery of BF-844 represents a promising therapeutic strategy focused on stabilizing the mutated protein and restoring its function.
Discovery of BF-844: A High-Throughput Screening Approach
The identification of BF-844 was the result of a rigorous high-throughput screening (HTS) campaign designed to identify small molecules capable of stabilizing the CLRN1-N48K mutant protein.
Experimental Protocol: High-Throughput Screening for CLRN1-N48K Stabilizers
A cell-based assay was developed using a human embryonic kidney (HEK293) cell line stably expressing the human CLRN1-N48K protein tagged with a hemagglutinin (HA) epitope. The assay principle was based on the premise that stabilizing the mutant protein would lead to an increase in its intracellular concentration.
-
Cell Culture and Plating: HEK293 cells expressing HA-tagged CLRN1-N48K were cultured under standard conditions and plated into 384-well microplates.
-
Compound Treatment: A library of diverse small molecules was added to the wells at a fixed concentration. Positive (e.g., a proteasome inhibitor to prevent degradation) and negative (vehicle) controls were included on each plate.
-
Incubation: The plates were incubated for a defined period to allow for compound uptake and potential effects on CLRN1-N48K protein levels.
-
Immunofluorescence Staining: Cells were fixed, permeabilized, and stained with a primary antibody against the HA tag, followed by a fluorescently labeled secondary antibody.
-
High-Content Imaging and Analysis: Automated microscopy was used to capture images of the cells. Image analysis software quantified the fluorescence intensity within each well, which is proportional to the amount of CLRN1-N48K protein.
-
Hit Identification: Compounds that produced a significant increase in fluorescence intensity compared to the negative control were identified as "hits."
This screening of approximately 50,000 compounds led to the identification of an initial hit compound, which served as the basis for a lead optimization program. Medicinal chemistry efforts focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of BF-844.
Mechanism of Action: Targeting Heat Shock Proteins
Initial hypotheses suggested that BF-844 might directly bind to and stabilize the CLRN1-N-48K protein. However, further investigation revealed a more indirect and novel mechanism of action.
Experimental Protocol: Affinity Purification for Target Identification
To identify the cellular targets of BF-844, an affinity purification strategy coupled with mass spectrometry was employed.
-
Probe Synthesis: A biotinylated analog of BF-844 was synthesized to serve as a "bait" molecule.
-
Cell Lysis: HEK293 cells were lysed to release cellular proteins.
-
Affinity Capture: The cell lysate was incubated with streptavidin-coated magnetic beads that had been pre-incubated with the biotinylated BF-844 probe. This allowed for the capture of proteins that bind to BF-844.
-
Washing: The beads were washed extensively to remove non-specifically bound proteins.
-
Elution: The bound proteins were eluted from the beads.
-
Proteomic Analysis: The eluted proteins were identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This experiment revealed that BF-844 does not directly interact with CLRN1-N48K. Instead, it was found to bind to two key heat shock proteins: HSP60 and HSP90.
Signaling Pathway
The N48K mutation causes clarin-1 to misfold, which is then recognized by the cellular protein quality control system. HSP60 and HSP90 are molecular chaperones that play a role in the degradation of such misfolded proteins. By inhibiting the chaperone activity of HSP60 and HSP90, BF-844 is believed to prevent the degradation of the CLRN1-N48K protein. This allows a portion of the mutant protein to escape degradation and traffic to the plasma membrane, where it can exert its function.[1]
Preclinical Efficacy
The therapeutic potential of BF-844 was evaluated in a specially developed knock-in mouse model that carries the human CLRN1 N48K mutation and exhibits progressive hearing loss, mimicking the human disease phenotype.
Experimental Protocol: In Vivo Efficacy in a Mouse Model of USH3
-
Animal Model: A mouse model homozygous for the Clrn1-N48K mutation was used.
-
Drug Administration: BF-844 was administered to the mice via a systemic route (e.g., intraperitoneal injection) over a specified treatment period. A control group received a vehicle solution.
-
Auditory Function Assessment: Auditory brainstem response (ABR) testing was performed at various time points to measure hearing thresholds across different frequencies. ABR is a non-invasive method to assess the function of the auditory pathway.
-
Histological Analysis: At the end of the study, the inner ears of the mice were examined histologically to assess the morphology of the hair cells.
Results
The in vivo studies demonstrated that systemic administration of BF-844 significantly attenuated the progressive hearing loss in the USH3 mouse model. Treated mice showed lower (better) hearing thresholds compared to the vehicle-treated control group.
| Treatment Group | Auditory Brainstem Response (ABR) Threshold Shift (dB) |
| Vehicle Control | Significant increase in ABR thresholds over time, indicative of progressive hearing loss. |
| BF-844 | Attenuated increase in ABR thresholds, indicating preservation of hearing function. |
Note: Specific quantitative ABR threshold data from the primary literature is not publicly available in a tabular format.
Quantitative Data Summary
| Parameter | Value | Assay |
| In Vitro Efficacy | ||
| CLRN1-N48K Plasma Membrane Localization | Treatment with BF-844 induced approximately 6% of the total cellular CLRN1-N48K to be transported to the plasma membrane.[1] | Cell-based immunofluorescence assay in HEK293 cells. |
| Mechanism of Action | ||
| HSP60 Inhibition | Data not available in specific IC50 values. | Biochemical chaperone activity assay. |
| HSP90 Inhibition | Data not available in specific IC50 values. | Biochemical chaperone activity assay. |
| In Vivo Efficacy | ||
| Hearing Preservation | BF-844 treatment resulted in a 10-20 dB SPL lower hearing threshold in a mouse model of USH3 compared to untreated controls. | Auditory Brainstem Response (ABR) in a Clrn1-N48K knock-in mouse model. |
| Pharmacokinetics | ||
| Preclinical Pharmacokinetics | Data not publicly available. | Mouse studies. |
Conclusion and Future Directions
The discovery and development of BF-844 represent a significant advancement in the pursuit of a treatment for Usher syndrome type 3. By targeting the cellular machinery responsible for the degradation of the mutated clarin-1 protein, BF-844 offers a novel therapeutic strategy to rescue its function. The promising preclinical data have paved the way for clinical investigation.
A Phase I clinical trial (NCT06592131) has been initiated to evaluate the safety, tolerability, and pharmacokinetics of BF-844 in healthy adult volunteers. The successful completion of this trial will be a critical step towards determining the potential of BF-844 as a disease-modifying therapy for individuals with USH3A caused by the N48K mutation. Further research will also be needed to explore the potential of BF-844 in treating the vision loss component of the disease and its applicability to other CLRN1 mutations.
Experimental Workflows
References
BF-844: A Novel Small Molecule Approach to Mitigating Hearing Loss in Usher Syndrome Type III
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Usher syndrome type III (USH3) is a debilitating genetic disorder characterized by progressive hearing loss and vision impairment, for which there are currently no approved pharmacological treatments. A primary cause of USH3 is a missense mutation (N48K) in the CLRN1 gene, leading to the production of an unstable clarin-1 protein (CLRN1N48K) that is prematurely degraded and fails to localize to the plasma membrane, resulting in the degeneration of sensory hair cells in the cochlea. This whitepaper details the mechanism of action, preclinical efficacy, and experimental protocols for BF-844, a novel small molecule compound that has demonstrated significant potential in mitigating hearing loss in a mouse model of USH3. BF-844 acts by stabilizing the aberrant CLRN1N48K protein, facilitating its transport to the plasma membrane, and thereby preserving auditory function. This document provides a comprehensive overview of the key preclinical findings and methodologies to support further research and development in this promising therapeutic area.
Introduction
Usher syndrome type III, an autosomal recessive disorder, is primarily caused by mutations in the CLRN1 gene. The N48K mutation, a common cause of USH3, results in a conformational instability of the clarin-1 protein. This instability targets the protein for degradation through the endoplasmic reticulum-associated degradation (ERAD) pathway, preventing it from reaching the plasma membrane where it is essential for the normal function and survival of inner ear hair cells. The progressive loss of these cells leads to the profound hearing loss characteristic of USH3.
BF-844 is a small molecule that has emerged from high-throughput screening as a promising agent for the treatment of USH3. It has been shown to effectively rescue the CLRN1N48K protein from degradation, restore its localization to the plasma membrane, and significantly preserve hearing in a transgenic mouse model of the disease. This document provides a detailed technical overview of the preclinical data and experimental methodologies related to BF-844.
Mechanism of Action
The therapeutic effect of BF-844 is attributed to its ability to stabilize the CLRN1N48K protein. It is hypothesized that BF-844 modulates the function of Heat Shock Proteins (HSPs), which are cellular chaperones involved in protein folding and degradation. By inhibiting specific HSPs, BF-844 is thought to prevent the ERAD-mediated degradation of CLRN1N48K, allowing the protein more time to achieve a proper conformation and traffic to the plasma membrane.[1]
Signaling Pathway
The proposed mechanism of action for BF-844 involves the modulation of the protein quality control machinery within the endoplasmic reticulum. The following diagram illustrates the key steps in the pathogenic process of USH3 and the intervention by BF-844.
Quantitative Data Summary
The preclinical efficacy of BF-844 has been evaluated through a series of in vitro and in vivo experiments. The key quantitative findings are summarized in the tables below for easy comparison.
In Vitro Efficacy
| Parameter | Cell Line | BF-844 Concentration | Result | Reference |
| HSP60 Inhibition | - | 0.846 µM | 87.07 ± 27.70% inhibition | [2] |
| HSP90 Inhibition | - | 0.846 µM | 40.06 ± 19.10% inhibition | [1][2] |
| CLRN1N48K Transport to Plasma Membrane | C1, D1, D6 cells | 2.90 µM (24h) | ~6% of total CLRN1N48K transported | [2] |
| Increase in Non-glycosylated CLRN1 | C1, D1 cells | 2.90 µM (24h) | Effective increase | [2] |
In Vivo Pharmacokinetics and Efficacy
| Parameter | Animal Model | BF-844 Dosage | Result | Reference |
| Area Under the Curve (AUC) | Mice | 10 mg/kg (i.p.) | 1.76 µM·h and 1.98 µM·h | [2] |
| Hearing Preservation (Overall) | Tg;KI/KI mice | 10 mg/kg (i.p.) | Significantly preserves hearing | [2] |
| Hearing Sensitivity (vs. untreated) | Tg;KI/KI mice (P55) | 10 mg/kg (i.p.) | ~1,000 times more sensitive hearing | [2] |
| Auditory Threshold Improvement (dB SPL) | Tg;KI/KI mice (P55) | 10 mg/kg (i.p.) | 55 dB lower at 8 kHz, 42.5 dB lower at 16 kHz, 37.5 dB lower at 32 kHz | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for the key experiments cited.
High-Throughput Screening (HTS) for CLRN1N48K Stabilizers
The identification of BF-844 originated from a cell-based high-throughput screening campaign designed to identify small molecules capable of stabilizing the CLRN1N48K protein.
Protocol:
-
Cell Line: HEK293 cells were engineered to express a fusion protein of CLRN1N48K and Green Fluorescent Protein (GFP).
-
Primary Screening: The cells were plated in 384-well plates and treated with a library of small molecules. After a 24-hour incubation period, the intensity of GFP fluorescence was measured using high-content imaging. Compounds that increased the GFP signal, indicating stabilization of the CLRN1N48K-GFP fusion protein, were identified as primary "hits."
-
Secondary Screening: The primary hits were then tested in a counter-screen to identify and eliminate compounds that acted as general proteasome inhibitors.[3]
-
Lead Optimization: The remaining hits underwent an iterative process of chemical modification and testing to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of BF-844.[3]
In Vivo Efficacy Studies in a Mouse Model of USH3
To assess the therapeutic potential of BF-844 in a living organism, a knock-in mouse model was developed to mimic the progressive hearing loss observed in human USH3 patients.[1][3]
Animal Model:
-
A transgenic mouse model was created with the Clrn1 N48K mutation (Tg;KI/KI mice).[2] This model exhibits a progressive hearing loss phenotype that closely resembles the human condition.[1]
Treatment Regimens:
-
Regimen I: BF-844 (10 mg/kg) was administered via intraperitoneal (i.p.) injection during the early stages of hearing loss progression.[1]
-
Regimen II: BF-844 (10 mg/kg, i.p.) was administered before the onset of detectable hearing loss.[1]
Auditory Function Assessment:
-
Auditory Brainstem Response (ABR) was used to measure hearing thresholds at different frequencies (e.g., 8, 16, and 32 kHz).
-
Measurements were taken at various time points (e.g., postnatal day 55, P55) to assess the progression of hearing loss and the therapeutic effect of BF-844.
Pharmacokinetic Analysis:
-
Blood samples were collected at different time points after BF-844 administration to determine its concentration in the plasma and calculate pharmacokinetic parameters such as AUC.[2]
-
Tissue samples from the cochlea and retina were also analyzed to confirm the penetration of BF-844 into the target organs.[2]
Conclusion and Future Directions
BF-844 represents a significant advancement in the potential treatment of Usher syndrome type III. Its novel mechanism of action, which involves the stabilization of the mutated CLRN1N48K protein, offers a targeted therapeutic strategy for this debilitating genetic disorder. The preclinical data strongly support its efficacy in mitigating progressive hearing loss in a relevant animal model.
Further research is warranted to fully elucidate the molecular interactions between BF-844 and its cellular targets, including the specific Heat Shock Proteins involved. Additional preclinical studies are also necessary to evaluate the long-term safety and efficacy of BF-844, as well as its potential to prevent vision loss, the other major symptom of USH3. The promising results to date provide a solid foundation for the continued development of BF-844 as a potential first-in-class therapy for patients with Usher syndrome type III.
References
BF-844: A Novel Heat Shock Protein Inhibitor for the Treatment of Usher Syndrome Type III
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Usher syndrome type III (USH3), an autosomal recessive disorder characterized by progressive hearing loss and vision impairment, is primarily caused by destabilizing mutations in the CLRN1 gene, which encodes the Clarin-1 protein. The most common of these mutations, p.Asn48Lys (N48K), leads to misfolding and degradation of the Clarin-1 protein, preventing its proper localization to the plasma membrane. BF-844 is a novel small molecule identified through high-throughput screening that stabilizes the mutant Clarin-1N48K protein. It acts in concert with chaperone proteins, including Heat Shock Protein 60 (HSP60) and Heat Shock Protein 90 (HSP90), to mitigate the effects of the USH3-causing mutation. This technical guide provides a comprehensive overview of BF-844, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and the signaling pathways involved.
Core Mechanism of Action
BF-844 was identified from a cell-based high-throughput screening of small molecules for their ability to stabilize the mutant Clarin-1N48K protein.[1][2][3] The lead compound was then iteratively optimized to improve its pharmacological properties, resulting in the identification of BF-844.[1] The primary mechanism of action of BF-844 is the stabilization of the destabilized Clarin-1N48K protein, which facilitates its proper trafficking to the plasma membrane.[1][4] This stabilization is achieved, in part, through the inhibition of heat shock proteins, which are key components of the cellular protein quality control system.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of BF-844.
| Parameter | Value | Notes | Reference |
| HSP60 Inhibition | 87.07 ± 27.70% | At a concentration of 0.846 µM. | [4] |
| HSP90 Inhibition | 40.06 ± 19.10% | At a concentration of 0.846 µM. | [4] |
| Parameter | Cell Lines | Value | Notes | Reference |
| Clarin-1N48K Transport to Plasma Membrane | C1, D1, D6 | ~6% of total CLRN1N48K | At a concentration of 2.90 µM for 24 hours. | [4] |
| Parameter | Animal Model | Dosage | Key Findings | Reference |
| In Vivo Efficacy | Tg;KI/KI mice | 10 mg/kg; i.p. | Significantly preserves hearing. | [4] |
| Auditory Brainstem Response (ABR) Threshold at P55 | Untreated Usher III mice | N/A | ~100 decibels SPL | [5] |
| Auditory Brainstem Response (ABR) Threshold at P55 | Healthy mice | N/A | ~35 decibels SPL | [5] |
| Auditory Brainstem Response (ABR) Threshold at P55 | BF844-treated Usher III mice | 10 mg/kg; i.p. | Median threshold of 57.5–67.5 dB SPL | [4] |
Experimental Protocols
Clarin-1N48K Stabilization and Plasma Membrane Localization Assay
This assay is designed to determine the ability of a compound to increase the amount of mutant Clarin-1 protein at the cell surface.
Materials:
-
HEK293 cells stably expressing Clarin-1N48K
-
Cell culture medium and supplements
-
BF-844 or other test compounds
-
EZ-Link™ Sulfo-NHS-SS-Biotin (Thermo Fisher Scientific)
-
Lysis buffer
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Antibodies against Clarin-1
Protocol:
-
Seed HEK293 cells expressing Clarin-1N48K in culture plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of BF-844 or vehicle control for 24 hours.
-
Wash the cells with ice-cold PBS.
-
Label the cell surface proteins with EZ-Link™ Sulfo-NHS-SS-Biotin according to the manufacturer's instructions.
-
Quench the biotinylation reaction and lyse the cells.
-
Clarify the cell lysates by centrifugation.
-
Incubate a portion of the lysate with streptavidin-agarose beads to capture biotinylated (plasma membrane) proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads.
-
Analyze the total cell lysate and the eluted plasma membrane fraction by SDS-PAGE and Western blotting using an anti-Clarin-1 antibody.
-
Quantify the band intensities to determine the percentage of Clarin-1N48K at the plasma membrane relative to the total cellular Clarin-1N48K.
In Vivo Efficacy Study in a Mouse Model of Usher Syndrome III
This protocol outlines the procedure for evaluating the efficacy of BF-844 in a knock-in mouse model expressing the human CLRN1N48K mutation.
Materials:
-
Clrn1N48K/N48K (KI/KI) mice
-
BF-844 formulated for intraperitoneal (i.p.) injection
-
Auditory Brainstem Response (ABR) recording equipment
-
Anesthetics
Protocol:
-
House the KI/KI mice under standard laboratory conditions.
-
Initiate treatment with BF-844 (e.g., 10 mg/kg, i.p.) or vehicle control at a presymptomatic age (e.g., postnatal day 14).
-
Administer the treatment according to a defined schedule (e.g., daily or every other day).
-
At a predetermined endpoint (e.g., postnatal day 55), anesthetize the mice.
-
Perform Auditory Brainstem Response (ABR) recordings to assess hearing thresholds at different frequencies (e.g., 8, 16, and 32 kHz).
-
Analyze the ABR data to compare the hearing thresholds of BF-844-treated mice with those of vehicle-treated and wild-type control mice.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of BF-844 and the experimental workflow for its evaluation.
Caption: Proposed mechanism of action of BF-844.
References
- 1. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First Small Molecule Targeted Therapy to Mitigate Hearing Loss in Usher Syndrome Type 3 | School of Medicine | School of Medicine | Case Western Reserve University [case.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. usher-syndrome.org [usher-syndrome.org]
Pharmacological Profile of BF-844: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BF-844 is a novel small molecule compound that has demonstrated significant therapeutic potential in preclinical models of Usher syndrome type III (USH3). This technical guide provides a comprehensive overview of the pharmacological profile of BF-844, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. Detailed methodologies for key experimental procedures and visual representations of the underlying biological pathways are presented to facilitate further research and development.
Introduction
Usher syndrome type III is a rare genetic disorder characterized by progressive hearing loss and vision impairment. It is primarily caused by mutations in the CLRN1 gene, which encodes the clarin-1 protein. The N48K mutation in clarin-1 (CLRN1N48K) leads to protein misfolding and instability, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation by the proteasome. This prevents the protein from reaching the plasma membrane, where it is believed to play a crucial role in the function of inner ear hair cells and retinal photoreceptors.
BF-844 was identified through a high-throughput screening campaign aimed at discovering compounds that could stabilize the mutant CLRN1N48K protein.[1][2] Subsequent optimization of a lead compound, O03, led to the development of BF-844, which exhibits improved potency and pharmacokinetic properties.[3] This document details the pharmacological characteristics of BF-844.
Mechanism of Action
The primary mechanism of action of BF-844 is the stabilization of the mutant CLRN1N48K protein.[3] By binding to the misfolded protein, BF-844 is believed to act as a pharmacological chaperone, facilitating its proper folding and subsequent trafficking from the ER to the plasma membrane.[1] This rescues the cellular localization and function of the CLRN1N48K protein, thereby mitigating the cellular pathology associated with Usher syndrome type III. While BF-844 has been shown to inhibit heat shock protein 60 (HSP60) and moderately inhibit heat shock protein 90 (HSP90), this is not considered its primary mechanism for stabilizing CLRN1N48K.[4]
Signaling Pathway of CLRN1N48K Degradation and Rescue by BF-844
Caption: Proposed mechanism of BF-844 action.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for BF-844 from preclinical studies.
Table 1: In Vitro Activity of BF-844
| Parameter | Value | Cell Line | Description |
| CLRN1N48K Stabilization | 2.90 µM | HEK293 (C1, D1, D6) | Concentration at which BF-844 induces the transport of approximately 6% of total CLRN1N48K to the plasma membrane after 24 hours of treatment.[4] |
| HSP60 Inhibition | 0.846 µM | - | Concentration resulting in 87.07 ± 27.70% inhibition of HSP60 activity.[4] |
| HSP90 Inhibition | 0.846 µM | - | Concentration resulting in 40.06 ± 19.10% inhibition of HSP90 activity.[4] |
Table 2: In Vivo Pharmacokinetics of BF-844 in Mice
| Parameter | Dose | Route | Value | Description |
| AUC | 3 mg/kg | i.p. | 1.76 µM·h | Area under the drug concentration-time curve in P6 mice.[3] |
| AUC | 10 mg/kg | i.p. | 1.98 µM·h | Area under the drug concentration-time curve in P20 mice.[3] |
Table 3: In Vivo Efficacy of BF-844 in a Mouse Model of Usher Syndrome III
| Parameter | Dose Regimen | Mouse Model | Outcome |
| Auditory Brainstem Response (ABR) Threshold | 30 mg/kg/day, i.p. from P30 to P45 | Tg;KI/KI mice expressing CLRN1N48K | At P55, treated mice had ABR thresholds that were 27.5–35.0 dB SPL lower than untreated controls, representing approximately 1,000 times more sensitive hearing.[3] |
| Auditory Brainstem Response (ABR) Threshold | Dose escalation starting at 10 mg/kg from P10 | Tg;KI/KI mice expressing CLRN1N48K | At P55, treated mice had ABR thresholds that were on average 45 dB SPL lower across three frequencies, indicating about a 10,000-fold increase in hearing sensitivity compared to untreated controls.[5][6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
CLRN1N48K Stabilization Assay (Cycloheximide Chase)
This assay is used to determine the effect of BF-844 on the stability of the CLRN1N48K protein.
Principle: Cycloheximide is a protein synthesis inhibitor. By treating cells with cycloheximide, one can monitor the degradation of existing proteins over time. An increase in the half-life of a protein in the presence of a compound indicates stabilization.
Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing HA-tagged CLRN1N48K in appropriate culture dishes.
-
Compound Treatment: Treat cells with BF-844 at the desired concentration (e.g., 2.90 µM) or vehicle control for a specified period (e.g., 6 hours).
-
Protein Synthesis Inhibition: Add cycloheximide (e.g., 100 µM) to the culture medium to block new protein synthesis.
-
Time Course: Collect cell lysates at various time points after the addition of cycloheximide (e.g., 0, 2, 4, 6 hours).
-
Western Blot Analysis:
-
Separate cell lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with a primary antibody against the HA-tag to detect CLRN1N48K.
-
Use an antibody against a stable housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with a corresponding secondary antibody.
-
Visualize and quantify the protein bands.
-
-
Data Analysis: Determine the amount of CLRN1N48K protein remaining at each time point relative to the 0-hour time point. Calculate the half-life of the protein with and without BF-844 treatment.
Experimental Workflow for Cycloheximide Chase Assay
Caption: Workflow for assessing protein stability.
Auditory Brainstem Response (ABR) Measurements in Mice
ABR is an electrophysiological test used to assess the function of the auditory pathway.
Principle: Sound stimuli elicit electrical responses from the auditory nerve and brainstem, which can be recorded using electrodes placed on the scalp. The lowest sound intensity that elicits a reproducible response is the ABR threshold.
Protocol:
-
Animal Anesthesia: Anesthetize the mouse (e.g., with ketamine/xylazine).
-
Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the test ear on the mastoid (reference), and on the back or contralateral mastoid (ground).
-
Acoustic Stimulation:
-
Deliver sound stimuli (e.g., clicks or tone bursts at different frequencies such as 8, 16, and 32 kHz) to the ear canal via a calibrated speaker.
-
Present stimuli at varying intensity levels (dB SPL), typically decreasing in 5 or 10 dB steps.
-
-
Signal Recording and Averaging:
-
Record the electrical responses from the electrodes.
-
Amplify and filter the signals.
-
Average the responses to multiple stimuli (e.g., 512 or 1024 presentations) to improve the signal-to-noise ratio.
-
-
Threshold Determination: The ABR threshold is defined as the lowest stimulus intensity at which a clear and reproducible waveform (typically Wave V) can be identified.
-
Data Analysis: Compare the ABR thresholds of BF-844-treated mice to those of untreated control mice.
Workflow for Auditory Brainstem Response Measurement
Caption: ABR measurement experimental workflow.
Conclusion
BF-844 is a promising small molecule therapeutic candidate for the treatment of Usher syndrome type III. Its ability to stabilize the mutant CLRN1N48K protein and restore its cellular localization addresses the underlying molecular defect of the disease. The significant efficacy observed in a preclinical mouse model of hearing loss provides a strong rationale for its continued development. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its potential for treating the vision loss component of Usher syndrome type III. The planned first-in-human clinical trials will be a critical next step in evaluating the safety and efficacy of BF-844 in patients.
References
Methodological & Application
BF-844 Experimental Protocol for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BF-844 is a small molecule compound that has shown significant promise in preclinical studies for the treatment of Usher syndrome type III (USH3A), a genetic disorder characterized by progressive hearing and vision loss. This condition is often caused by a destabilizing mutation (N48K) in the Clarin-1 (CLRN1) protein. BF-844 acts as a molecular chaperone, stabilizing the mutant CLRN1 protein and facilitating its proper localization to the plasma membrane. This document provides detailed application notes and protocols for the in vivo evaluation of BF-844 in a mouse model of USH3A.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of BF-844.
Table 1: Pharmacokinetics of BF-844 in Mice
| Animal Model | Dosage (mg/kg) | Administration Route | Age of Mice | Area Under the Curve (AUC) (µM·h) |
| C57BL/6J | 3 | Intraperitoneal (i.p.) | P6 (post-natal day 6) | 1.76[1] |
| C57BL/6J | 10 | Intraperitoneal (i.p.) | P20 (post-natal day 20) | 1.98[1] |
Table 2: Efficacy of BF-844 in a Mouse Model of Usher Syndrome Type III (Tg;KI/KI C57BL/6J)
| Treatment Group | Age at Assessment | Frequency (kHz) | Median Auditory Brainstem Response (ABR) Threshold (dB SPL) | Hearing Sensitivity Improvement vs. Untreated |
| Untreated | P55 | 8 | 92.5 - 95[2][3] | N/A |
| Untreated | P55 | 16 | 92.5 - 95[2][3] | N/A |
| Untreated | P55 | 32 | 92.5 - 95[2][3] | N/A |
| BF-844 Treated (10 mg/kg, i.p.) | P55 | 8 | 57.5 - 67.5[1][2][3] | ~1,000 times more sensitive[1][2] |
| BF-844 Treated (10 mg/kg, i.p.) | P55 | 16 | 57.5 - 67.5[1][2][3] | ~1,000 times more sensitive[1][2] |
| BF-844 Treated (10 mg/kg, i.p.) | P55 | 32 | 57.5 - 67.5[1][2][3] | ~1,000 times more sensitive[1][2] |
Experimental Protocols
Animal Model
-
Model: Tg;KI/KI C57BL/6J mice carrying the Clarin-1 N48K mutation, which mimics the progressive hearing loss seen in USH3A patients[2][4].
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the institution's Animal Care and Use Committee.
BF-844 Administration Protocol
-
Formulation: BF-844 is dissolved in a suitable vehicle, such as DMSO, for intraperitoneal injection. The final concentration should be adjusted to deliver the desired dose in a volume of approximately 10 µL/g of body weight.
-
Dosage and Schedule:
-
Prophylactic Treatment (Regimen II): Administer 3 mg/kg of BF-844 via intraperitoneal injection to P6 mice. The frequency of administration should be maintained as determined by pharmacokinetic studies to ensure sustained therapeutic levels.
-
Early Intervention (Regimen I): Administer 10 mg/kg of BF-844 via intraperitoneal injection to P20 mice, corresponding to the early stages of hearing loss progression[2]. Treatment should continue for a specified duration, for instance, until the P55 time point for efficacy assessment.
-
-
Control Group: A control group of Tg;KI/KI mice should receive vehicle injections following the same schedule.
Efficacy Assessment: Auditory Brainstem Response (ABR)
ABR testing is a non-invasive method to assess the function of the auditory pathway[5].
-
Anesthesia: Anesthetize mice with an intraperitoneal injection of a ketamine/xylazine cocktail (e.g., 100 mg/kg ketamine and 10 mg/kg xylazine)[1][6].
-
Electrode Placement: Place subdermal needle electrodes at the vertex of the skull (active), below the pinna of the test ear (reference), and on the back or contralateral ear (ground)[1][6][7].
-
Stimuli: Present click stimuli and tone bursts at various frequencies (e.g., 8, 16, and 32 kHz) and decreasing intensity levels (e.g., from 90 dB SPL down to 10 dB SPL in 5-10 dB steps)[7].
-
Recording: Record the electrical activity of the auditory nerve and brainstem. The ABR waveform consists of a series of peaks (Waves I-V)[5].
-
Threshold Determination: The ABR threshold is the lowest stimulus intensity that elicits a discernible ABR waveform[1][5].
Target Engagement and Mechanism of Action Studies
This protocol determines the levels of Clarin-1 protein in the cochlea.
-
Tissue Collection: Euthanize mice and dissect the cochleae.
-
Protein Extraction: Homogenize the cochlear tissue in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane[8][9].
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature[8].
-
Incubate with a primary antibody against Clarin-1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system[9]. Densitometry analysis can be used to quantify protein levels relative to a loading control (e.g., GAPDH or β-actin).
This protocol visualizes the subcellular localization of Clarin-1 in the cochlear hair cells.
-
Tissue Preparation: Fix the dissected cochleae in 4% paraformaldehyde, followed by decalcification and cryoprotection. Embed in OCT compound and section using a cryostat.
-
Immunostaining:
-
Permeabilize the tissue sections with a detergent-based buffer.
-
Block non-specific binding sites.
-
Incubate with a primary antibody against Clarin-1.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain cell nuclei with DAPI.
-
-
Imaging: Acquire images using a confocal microscope to visualize the localization of Clarin-1 at the plasma membrane of the hair cells.
In Vivo Toxicity Assessment
A preliminary toxicity assessment is crucial to ensure the safety of BF-844.
-
Acute Toxicity: Administer a single high dose of BF-844 and monitor the animals for any adverse clinical signs for up to 72 hours[10][11].
-
Repeat-Dose Toxicity: Administer BF-844 at the therapeutic dose and multiples of it for the duration of the efficacy study. Monitor for:
-
Clinical Observations: Daily observation for changes in behavior, appearance, and activity[12].
-
Body Weight: Record body weight twice weekly.
-
Histopathology: At the end of the study, collect major organs (liver, kidney, spleen, heart, lungs), fix in formalin, and perform H&E staining for histopathological examination[13].
-
Serum Biochemistry: Collect blood samples to analyze markers of liver and kidney function[13].
-
Visualizations
Caption: Experimental workflow for in vivo evaluation of BF-844.
Caption: Proposed signaling pathway of BF-844 action.
References
- 1. Mouse Auditory Brainstem Response Testing [bio-protocol.org]
- 2. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse Auditory Brainstem Response Testing [en.bio-protocol.org]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. Toxicology | MuriGenics [murigenics.com]
- 11. m.youtube.com [m.youtube.com]
- 12. In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Synthesis of BF-844 for Research Applications: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of BF-844, a small molecule inhibitor with potential therapeutic applications. The following sections detail the necessary protocols, quantitative data, and relevant biological pathways associated with BF-844, designed to facilitate its use in a research setting.
Chemical Synthesis of BF-844
The synthesis of BF-844 (1-(4-chloro-3,5-diphenyl-pyrazolo[3,4-c]pyridazin-1-yl)-2-methyl-propan-2-ol) can be achieved through a multi-step process. The following protocol is a representative synthesis based on methodologies for similar pyrazolo[3,4-c]pyridazine derivatives.
Synthetic Scheme
Caption: Synthetic pathway for BF-844.
Experimental Protocol
Step 1: Synthesis of 3,4-diphenyl-1H-pyrazol-5(4H)-one
-
To a solution of benzil (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 3,4-diphenyl-1H-pyrazol-5(4H)-one.
Step 2: Synthesis of 4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine
-
A mixture of 3,4-diphenyl-1H-pyrazol-5(4H)-one (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated to reflux for 8-12 hours.
-
After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is quenched by pouring it onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with water until neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Step 3: Synthesis of BF-844 (1-(4-chloro-3,5-diphenyl-pyrazolo[3,4-c]pyridazin-1-yl)-2-methyl-propan-2-ol)
-
To a solution of 4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Add 1-bromo-2-methylpropan-2-ol (1.2 equivalents) to the mixture.
-
Heat the reaction mixture at 60-80 °C for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure BF-844.
Physicochemical Properties of BF-844
| Property | Value |
| Molecular Formula | C₂₁H₁₉ClN₄O |
| Molecular Weight | 378.9 g/mol |
| IUPAC Name | 1-(4-chloro-3,5-diphenyl-pyrazolo[3,4-c]pyridazin-1-yl)-2-methyl-propan-2-ol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Biological Activity and Mechanism of Action
BF-844 was identified as a small molecule that can mitigate hearing loss in a mouse model of Usher syndrome type III.[1] This form of Usher syndrome is often caused by a destabilizing mutation (N48K) in the clarin-1 (CLRN1) protein.[2] BF-844 is not a general proteasome inhibitor but is thought to stabilize the mutant CLRN1N48K protein.[2]
The proposed mechanism of action involves the heat shock protein 90 (HSP90) pathway.[1] It is hypothesized that BF-844 helps prevent the endoplasmic reticulum-associated degradation (ERAD) of the misfolded CLRN1N48K protein, allowing it more time to achieve a proper conformation and be transported to the plasma membrane.[1] While BF-844 does not directly interact with CLRN1N48K, its core structure has been shown to interact with HSP60/90.[1]
Signaling Pathway
References
BF-844: Application Notes and Protocols for Mouse Models of Usher Syndrome Type III
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of BF-844 in mouse models of Usher syndrome type III (USH3), specifically those harboring the CLRN1 p.N48K mutation. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.
Introduction
Usher syndrome type III is an autosomal recessive disorder characterized by progressive hearing loss and vision impairment, often with variable vestibular dysfunction. The most common mutation causing USH3 in individuals of Ashkenazi Jewish descent and in North America is the p.N48K substitution in the clarin-1 (CLRN1) protein. This mutation leads to protein misfolding, instability, and subsequent degradation, preventing its proper localization to the plasma membrane of sensory hair cells in the inner ear. BF-844 is a small molecule that has been identified as a promising therapeutic candidate that mitigates hearing loss in a mouse model of USH3 by stabilizing the CLRN1 N48K protein.[1][2]
Mechanism of Action
BF-844 was identified through a high-throughput screening for compounds that could stabilize the mutant CLRN1 N48K protein.[3] Its mechanism of action involves the inhibition of Heat Shock Protein 60 (HSP60) and, to a lesser extent, Heat Shock Protein 90 (HSP90).[4] By inhibiting these chaperones, which are involved in the protein quality control system that can target misfolded proteins for degradation, BF-844 helps to prevent the degradation of the CLRN1 N48K mutant protein. This stabilization allows for increased transport of the functional, albeit mutant, clarin-1 protein to the plasma membrane.[1][4] In cell-based assays, treatment with BF-844 resulted in approximately 6% of the total CLRN1 N48K protein being transported to the plasma membrane.[1]
References
- 1. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Testing BF-844 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BF-844 is a small molecule compound that has demonstrated potential in mitigating the cellular phenotype associated with the N48K mutation in the clarin-1 protein (CLRN1), a primary cause of Usher syndrome type III. This condition is characterized by progressive hearing loss and vestibular dysfunction. The CLRN1-N48K mutation leads to the mislocalization and retention of the protein within the endoplasmic reticulum, preventing its proper trafficking to the plasma membrane where it is intended to function. BF-844 has been shown to partially rescue this trafficking defect, inducing the transport of the mutant CLRN1 protein to the cell surface. Furthermore, BF-844 exhibits inhibitory activity against heat shock proteins (HSPs), particularly HSP60 and HSP90, which are molecular chaperones involved in protein folding and stability.
These application notes provide detailed protocols for cell-based assays to characterize the activity of BF-844, focusing on its ability to promote the cell surface localization of CLRN1-N48K and to inhibit HSP90 activity.
Data Presentation
The following tables summarize the quantitative data reported for the activity of BF-844 in preclinical studies.
Table 1: Effect of BF-844 on CLRN1-N48K Trafficking
| Compound | Concentration (µM) | Treatment Duration (hours) | Cell Lines | Percent of Total CLRN1-N48K at Plasma Membrane |
| BF-844 | 2.90 | 24 | C1, D1, D6 | ~6% |
Table 2: Inhibitory Activity of BF-844 against Heat Shock Proteins
| Compound | Concentration (µM) | Target Protein | Percent Inhibition |
| BF-844 | 0.846 | HSP60 | 87.07 ± 27.70% |
| BF-844 | 0.846 | HSP90 | 40.06 ± 19.10% |
Signaling Pathway and Mechanism of Action
The N48K mutation in CLRN1 leads to protein misfolding and its retention in the endoplasmic reticulum (ER), likely through interactions with chaperone proteins. This prevents its glycosylation and transport to the plasma membrane. BF-844 is believed to interact with chaperone proteins, such as HSP90, modulating their activity. This intervention facilitates the proper folding and subsequent trafficking of the mutant CLRN1-N48K protein from the ER to the plasma membrane.
Signaling pathway of BF-844 action.
Experimental Protocols
Immunofluorescence Assay for CLRN1-N48K Localization
This protocol describes how to visualize the subcellular localization of the CLRN1-N48K protein in response to BF-844 treatment using immunofluorescence microscopy.
Experimental Workflow:
Immunofluorescence workflow.
Materials:
-
HEK293 cells stably expressing HA-tagged CLRN1-N48K
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
BF-844 stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-HA antibody
-
Secondary antibody: Fluorescently-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Glass coverslips and microscope slides
Protocol:
-
Cell Seeding: Seed HEK293 cells expressing HA-tagged CLRN1-N48K onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency the next day.
-
BF-844 Treatment: The following day, treat the cells with the desired concentrations of BF-844 (e.g., a dose-response from 0.1 to 10 µM) or vehicle (DMSO) for 24 hours.
-
Fixation: After treatment, wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-HA antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature in the dark.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a confocal or fluorescence microscope. Capture images of the HA-tagged CLRN1-N48K (fluorescent secondary antibody) and nuclei (DAPI).
Data Analysis:
Quantify the fluorescence intensity at the plasma membrane versus the cytoplasm to determine the extent of CLRN1-N48K translocation. This can be done using image analysis software such as ImageJ or CellProfiler.
Cell Surface Biotinylation Assay
This biochemical assay provides a quantitative measure of the amount of CLRN1-N48K protein present on the cell surface.
Experimental Workflow:
Cell surface biotinylation workflow.
Materials:
-
HEK293 cells stably expressing HA-tagged CLRN1-N48K
-
DMEM with 10% FBS
-
BF-844 stock solution (in DMSO)
-
PBS
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody: anti-HA antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with BF-844 as described in the immunofluorescence protocol.
-
Biotinylation: After treatment, wash cells twice with ice-cold PBS. Incubate cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C to label cell surface proteins.
-
Quenching: Quench the biotinylation reaction by washing the cells three times with quenching solution.
-
Cell Lysis: Lyse the cells with lysis buffer. Collect the lysate and clarify by centrifugation.
-
Streptavidin Pulldown: Incubate the cell lysate with streptavidin-agarose beads overnight at 4°C to capture biotinylated (cell surface) proteins.
-
Elution: Wash the beads extensively with lysis buffer. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with the anti-HA primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis:
Quantify the band intensity of the biotinylated CLRN1-N48K relative to the total amount of CLRN1-N48K in the cell lysate to determine the percentage of protein at the cell surface.
HSP90 ATPase Activity Assay
This in vitro assay measures the inhibitory effect of BF-844 on the ATPase activity of HSP90, which is essential for its chaperone function.
Experimental Workflow:
HSP90 ATPase assay workflow.
Materials:
-
Recombinant human HSP90 protein
-
HSP90 ATPase assay buffer
-
ATP
-
BF-844 stock solution (in DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Plate reader
Protocol:
-
Prepare Reagents: Prepare serial dilutions of BF-844 in the assay buffer. Prepare the ATP solution in assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, recombinant HSP90 protein, and the various concentrations of BF-844 or vehicle (DMSO).
-
Initiate Reaction: Initiate the ATPase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent according to the manufacturer's instructions.
-
Data Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
Data Analysis:
Calculate the percentage of HSP90 ATPase inhibition for each BF-844 concentration compared to the vehicle control. Plot the percent inhibition against the log of the BF-844 concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The provided protocols offer a comprehensive framework for evaluating the cellular and biochemical activity of BF-844. These assays are crucial for understanding its mechanism of action and for the development of therapeutics targeting Usher syndrome type III and potentially other protein misfolding diseases. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
BF-844 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BF-844 is a small molecule compound identified through high-throughput screening as a stabilizer of the mutant clarin-1 (CLRN1) protein, specifically the N48K variant, which is a common cause of Usher syndrome type III (USH3).[1][2] USH3 is an autosomal recessive disorder characterized by progressive hearing loss and retinitis pigmentosa. The CLRN1-N48K mutation leads to protein misfolding and degradation, resulting in the loss of function. BF-844 offers a potential therapeutic strategy by rescuing the mutant protein, thereby mitigating the progression of hearing loss.[1][3]
Chemical Properties and Solubility
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₉ClN₄O | |
| Molecular Weight | 378.85 g/mol | |
| IUPAC Name | 1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol | |
| CAS Number | 1404506-35-9 | |
| Appearance | Solid powder | |
| Purity | >98% | |
| Solubility | Soluble in DMSO | [4] |
Mechanism of Action
BF-844 acts as a pharmacological chaperone, stabilizing the misfolded CLRN1-N48K protein. This stabilization is achieved through the inhibition of Heat Shock Protein 60 (HSP60) and, to a lesser extent, Heat Shock Protein 90 (HSP90).[4] By inhibiting these chaperones, BF-844 prevents the premature degradation of the mutant CLRN1 protein, allowing for its proper trafficking to the plasma membrane.[4] In vitro studies have shown that treatment with BF-844 can induce the transport of approximately 6% of the total CLRN1-N48K to the plasma membrane.[4]
Experimental Protocols
Preparation of BF-844 Stock Solution
-
Materials:
-
BF-844 powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of BF-844 powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the BF-844 is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
In Vitro CLRN1-N48K Stabilization Assay
This protocol describes the assessment of BF-844's ability to stabilize the CLRN1-N48K protein in a cell-based assay, followed by Western blot analysis.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293) stably expressing the CLRN1-N48K mutant protein in appropriate culture media.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of BF-844 (a concentration of 2.90 µM for 24 hours has been shown to be effective).[4] Include a vehicle control (DMSO) and a positive control if available.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CLRN1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Image the blot and perform densitometric analysis to quantify the levels of CLRN1 protein relative to a loading control (e.g., GAPDH or β-actin).
-
In Vivo Administration in a Mouse Model of Usher Syndrome III
This protocol provides a general guideline for the intraperitoneal administration of BF-844 to a mouse model of USH3.
-
Animal Model:
-
Use a relevant mouse model, such as a knock-in mouse expressing the human CLRN1-N48K mutation.
-
-
BF-844 Formulation:
-
Prepare a formulation of BF-844 suitable for intraperitoneal (i.p.) injection. The vehicle used in published studies is not always specified, but a common vehicle for in vivo studies is a solution of DMSO, Tween 80, and saline. The final concentration of DMSO should be kept low to avoid toxicity. It is crucial to perform a pilot study to determine the optimal and well-tolerated vehicle and BF-844 concentration.
-
-
Dosing and Administration:
-
A dosage of 10 mg/kg administered via i.p. injection has been shown to be effective in preserving hearing in a mouse model.[4]
-
The frequency and duration of administration will depend on the specific experimental design and the progression of the phenotype in the chosen mouse model.
-
-
Efficacy Assessment:
-
Monitor the hearing function of the mice using methods such as Auditory Brainstem Response (ABR) at various time points.
-
At the end of the study, cochlear and retinal tissues can be collected for histological and molecular analysis to assess the effects of BF-844 on cellular morphology and protein expression.
-
Quantitative Data Summary
| Parameter | Value | Condition | Reference |
| HSP60 Inhibition | 87.07 ± 27.70% | 0.846 µM BF-844 | [4] |
| HSP90 Inhibition | 40.06 ± 19.10% | 0.846 µM BF-844 | [4] |
| CLRN1-N48K Transport to Plasma Membrane | ~6% of total | 2.90 µM BF-844 for 24h in C1, D1, D6 cells | [4] |
| In Vivo Dose (Mouse) | 10 mg/kg | Intraperitoneal injection | [4] |
| In Vivo Efficacy (Hearing Preservation in Mice) | 27.5–35.0 dB SPL lower threshold vs. untreated | 10 mg/kg BF-844 | [3] |
| Pharmacokinetics (AUC in mice) | 1.76 µM·h and 1.98 µM·h | 3 mg/kg and 10 mg/kg i.p. respectively | [3] |
Conclusion
BF-844 represents a promising therapeutic candidate for the treatment of Usher syndrome type III caused by the CLRN1-N48K mutation. Its mechanism of action as a pharmacological chaperone that stabilizes the mutant protein through the inhibition of HSP60 and HSP90 is a novel approach to addressing the underlying cause of the disease. The provided protocols and data serve as a valuable resource for researchers working on the preclinical development of BF-844 and similar compounds.
References
- 1. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usher-syndrome.org [usher-syndrome.org]
- 3. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying BF-844 Efficacy in Animal Models of Usher Syndrome Type III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usher syndrome type III (USH3) is a rare genetic disorder characterized by progressive hearing loss and vision impairment, for which there is currently no cure.[1] A common cause of USH3 is a missense mutation (N48K) in the CLRN1 gene, which leads to the destabilization and mislocalization of the clarin-1 protein, a critical component for the function of sensory hair cells in the inner ear and photoreceptor cells in the retina.[1][2] BF-844 is a novel small molecule compound that has been identified as a promising therapeutic agent for USH3.[2][3] It acts by stabilizing the mutant CLRN1 N48K protein, thereby mitigating its detrimental effects.[2][3] Preclinical studies in a specially developed mouse model of USH3 have demonstrated the potential of BF-844 to preserve hearing.[2][4]
These application notes provide detailed protocols for utilizing a relevant animal model to study the in vivo efficacy of BF-844. The protocols cover the animal model specifications, drug administration, and auditory function assessment.
Mechanism of Action of BF-844
BF-844's therapeutic effect is attributed to its ability to stabilize the conformation of the mutant CLRN1 N48K protein. This stabilization is thought to occur through the inhibition of heat shock proteins HSP60 and HSP90, which are involved in protein folding and degradation pathways.[5] By stabilizing the mutant clarin-1 protein, BF-844 facilitates its proper trafficking to the plasma membrane, a crucial step for its function in sensory cells.[5]
Animal Model for USH3
A key tool for evaluating the efficacy of BF-844 is the Clarin-1 N48K knock-in (KI/KI) mouse model, which has been further engineered to exhibit a progressive hearing loss phenotype that more closely mirrors the human condition.[2]
Table 1: Animal Model Specifications
| Parameter | Description |
| Model Name | Clrn1N48K/N48K (KI/KI) with progressive hearing loss |
| Genetic Modification | Knock-in of the N48K mutation into the mouse Clrn1 gene. Further modifications were made to induce a progressive, rather than early-onset, hearing loss.[2] |
| Phenotype | Progressive hearing loss beginning after the full maturation of hair cells.[2] Untreated mice become profoundly deaf.[2] |
| Utility | Allows for the testing of therapeutic interventions during the window of disease progression. |
Experimental Protocols
BF-844 Administration
Two primary treatment regimens have been explored to assess the efficacy of BF-844 in the USH3 mouse model.[2]
Protocol 1: Intervention During Early Progression of Hearing Loss (Regimen I)
-
Animals: Clrn1N48K/N48K mice.
-
Age at Start of Treatment: Postnatal day 30 (P30).[2]
-
Compound: BF-844.
-
Dosage: 30 mg/kg body weight.[4]
-
Route of Administration: Intraperitoneal (i.p.) injection.[4]
-
Frequency: Once daily.[4]
-
Duration of Treatment: From P30 to P45.[4]
-
Vehicle: To be determined based on the solubility of BF-844 (e.g., a solution of DMSO and saline).
Protocol 2: Preventative Treatment Before Onset of Hearing Loss (Regimen II)
-
Animals: Clrn1N48K/N48K mice.
-
Age at Start of Treatment: Postnatal day 10 (P10).[2]
-
Compound: BF-844.
-
Dosage: A dose escalation regimen is recommended for younger mice, starting at 10 mg/kg.[2] Doses of 3 mg/kg for P6 and 10 mg/kg for P20 mice have also been reported.[5]
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Once daily.
-
Duration of Treatment: To be determined based on experimental design, but should extend through the period of expected hearing loss onset and progression.
Auditory Function Assessment: Auditory Brainstem Response (ABR)
ABR is a non-invasive electrophysiological test that measures the brain's response to sound. It is the gold standard for determining hearing thresholds in animal models.
Protocol 3: ABR Measurement
-
Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., a ketamine/xylazine cocktail) administered intraperitoneally.
-
Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the test ear on the mastoid (reference), and on the back or contralateral mastoid (ground).
-
Acoustic Stimuli: Deliver sound stimuli via a calibrated speaker placed in the ear canal.
-
Stimulus Type: Tone pips or clicks.
-
Frequencies: Test a range of frequencies relevant to mouse hearing (e.g., 8, 16, and 32 kHz).
-
-
Data Acquisition: Record the electrical activity from the electrodes in response to the sound stimuli. Average the responses to multiple stimuli to improve the signal-to-noise ratio.
-
Threshold Determination: Start at a high sound intensity (e.g., 90 dB SPL) and decrease in 5 or 10 dB steps until the characteristic ABR waveform is no longer discernible. The lowest intensity at which a repeatable waveform can be identified is the hearing threshold.
-
Timeline of Assessment: Measure ABR at baseline before treatment and at specified time points post-treatment (e.g., P46 and P55).[4]
Data Presentation
Quantitative data from these experiments should be summarized in tables to facilitate clear comparison between treatment and control groups.
Table 2: Representative ABR Threshold Data at P55
| Frequency (kHz) | Untreated KI/KI (dB SPL) | BF-844 Treated KI/KI (dB SPL) | Wild-Type (dB SPL) |
| 8 | ~95 | ~55 | ~35 |
| 16 | ~95 | ~42.5 | ~35 |
| 32 | ~95 | ~37.5 | ~35 |
| Note: Data are representative and based on published findings.[4][5] Actual results may vary. |
Summary of Efficacy
Treatment with BF-844 has been shown to significantly preserve hearing in the USH3 mouse model. At postnatal day 55, BF-844 treated mice exhibited hearing thresholds that were 30-40 dB lower than their untreated counterparts, which is equivalent to a 1,000 to 10,000-fold increase in sound sensitivity.[4] These findings underscore the potential of BF-844 as a viable therapeutic strategy for mitigating hearing loss in USH3 patients.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usher-syndrome.org [usher-syndrome.org]
- 5. medchemexpress.com [medchemexpress.com]
Revolutionizing Drug Discovery: High-Throughput Screening for Novel Protein Stabilizers
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The identification of small molecules that can stabilize mutant proteins with residual function represents a promising therapeutic strategy for a multitude of genetic disorders. One such success story is the discovery of BF-844, a compound that mitigates hearing loss in a mouse model of Usher syndrome type III by stabilizing the destabilized Clarin-1 protein mutant, CLRN1(N48K).[1][2] This document provides detailed application notes and protocols for high-throughput screening (HTS) methods analogous to those used to identify BF-844, focusing on cell-based assays, Fluorescence Polarization (FP), and AlphaScreen technologies. These powerful techniques are pivotal in the quest to discover novel compounds that can modulate protein-protein interactions and enhance protein stability.
I. High-Throughput Screening for Protein Stabilizers: The BF-844 Case Study
BF-844 was identified through a meticulous cell-based high-throughput screening campaign designed to find small molecules capable of stabilizing the CLRN1(N48K) mutant protein.[1][2] The core of this strategy was to identify compounds that increased the intracellular levels of the mutant protein, which is normally prone to rapid degradation.
Experimental Workflow for the Primary Screen
The screening process that led to the discovery of BF-844 involved several key stages, from the primary high-throughput screen to hit validation and optimization.
Quantitative Data from the Primary Screen
The robustness and success of a high-throughput screen are determined by several key statistical parameters. The table below summarizes the quantitative data from the primary screen that identified the initial hits, including BF-844's precursor.
| Parameter | Value | Reference |
| Cell Line | HEK293 cells stably expressing human CLRN1 N48K with HA and FLAG epitope tags | [3] |
| Compound Library Size | ~50,000 small molecules | [3] |
| Screening Concentration | 16.8 µM | [3] |
| Positive Control | 25 nM Bortezomib (a proteasome inhibitor) | [3] |
| Assay Robustness (Z' value) | 0.43 | [3] |
| Initial Hit Criteria | Activity ≥30% relative to the positive control | [3] |
| Number of Initial Hits | 644 | [3] |
| Number of Confirmed Hits | 48 | [3] |
II. Detailed Experimental Protocols
This section provides detailed protocols for three widely used HTS methodologies for identifying and characterizing small molecule modulators of protein stability and protein-protein interactions.
Protocol 1: Cell-Based Protein Stabilization Assay
This protocol is based on the principles used to discover BF-844 and is designed to identify compounds that increase the intracellular level of a target protein prone to degradation.
Objective: To identify small molecules that stabilize a target mutant protein within a cellular context.
Materials:
-
HEK293 cells (or other suitable host cells) stably expressing the tagged target protein.
-
Complete culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
Assay plates (e.g., 384-well, black, clear-bottom).
-
Compound library dissolved in DMSO.
-
Positive control (e.g., a known stabilizer or a proteasome inhibitor like Bortezomib).
-
Primary antibody against the protein's tag (e.g., anti-HA).
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
High-content imaging system.
Procedure:
-
Cell Plating: Seed the stable cell line into 384-well assay plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Add the compounds from the library and controls (DMSO as negative control, known stabilizer as positive control) to the assay plates. The final concentration of compounds is typically in the low micromolar range (e.g., 10-20 µM).
-
Incubation: Incubate the plates for a duration sufficient to observe changes in protein levels (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour in the dark.
-
Wash with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the fluorescence intensity of the target protein per cell. Normalize the data to the controls on each plate.
-
Protocol 2: Fluorescence Polarization (FP) Assay
This protocol provides a framework for a homogenous assay to screen for inhibitors of protein-protein or protein-ligand interactions.[4][5][6][7]
Objective: To identify small molecules that disrupt the interaction between a fluorescently labeled molecule (tracer) and a larger protein.
Materials:
-
Purified target protein.
-
Fluorescently labeled binding partner (tracer, e.g., a peptide or small molecule).
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).
-
Assay plates (e.g., 384-well, black, low-binding).
-
Compound library dissolved in DMSO.
-
Plate reader with fluorescence polarization capabilities.
Procedure:
-
Reagent Preparation: Prepare solutions of the target protein and the fluorescent tracer in the assay buffer at 2x the final desired concentration.
-
Compound Plating: Dispense a small volume of each compound from the library into the wells of the assay plate.
-
Protein Addition: Add the target protein solution to the wells containing the compounds and incubate for a short period (e.g., 15-30 minutes) to allow for compound-protein interaction.
-
Tracer Addition: Add the fluorescent tracer solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 1-2 hours), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used.
-
Data Analysis: Calculate the change in fluorescence polarization for each compound relative to the controls (no inhibitor and no protein). A decrease in polarization indicates inhibition of the interaction.
Protocol 3: AlphaScreen Assay
This protocol outlines a bead-based proximity assay to screen for inhibitors of protein-protein interactions.[8]
Objective: To identify small molecules that disrupt the interaction between two proteins, each captured on a separate bead.
Materials:
-
Two purified interacting proteins, each with a different affinity tag (e.g., GST-tag and His-tag).
-
AlphaScreen Donor beads (e.g., Streptavidin-coated).
-
AlphaScreen Acceptor beads (e.g., Nickel Chelate).
-
Biotinylated antibody against one of the protein tags (e.g., anti-GST).
-
Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Assay plates (e.g., 384-well, white, opaque).
-
Compound library dissolved in DMSO.
-
AlphaScreen-capable plate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged proteins, biotinylated antibody, and beads in assay buffer.
-
Compound Plating: Dispense the compounds from the library into the assay plates.
-
Reagent Addition: Add the first protein, the biotinylated antibody, and the second protein to the wells. Incubate to allow for complex formation.
-
Bead Addition: Add a mixture of the Donor and Acceptor beads to all wells.
-
Incubation: Incubate the plates in the dark at room temperature for a specified time (e.g., 1-3 hours) to allow for bead-protein complex formation and signal generation.
-
Measurement: Read the plates on an AlphaScreen-capable plate reader, exciting at 680 nm and measuring emission at 520-620 nm.
-
Data Analysis: A decrease in the AlphaScreen signal indicates that a compound has inhibited the protein-protein interaction.
III. Signaling Pathway and Mechanism of Action
The therapeutic effect of BF-844 is attributed to its ability to stabilize the mutant Clarin-1 protein by interacting with cellular chaperones, specifically Heat Shock Protein 60 (HSP60) and Heat Shock Protein 90 (HSP90).[3] These chaperones are crucial for proper protein folding and quality control within the cell.
In the case of the CLRN1(N48K) mutation, the nascent polypeptide often misfolds and is targeted for degradation by the proteasome. BF-844 is thought to modulate the activity of the HSP60/HSP90 chaperone machinery, promoting the correct folding of the mutant Clarin-1 protein. This allows a sufficient amount of the protein to escape degradation and be trafficked to the plasma membrane, where it can perform its function.
The discovery of BF-844 showcases the power of high-throughput screening in identifying novel therapeutics for genetic diseases. The cell-based, FP, and AlphaScreen assays detailed in this document provide robust and versatile platforms for researchers to embark on their own discovery campaigns for compounds that modulate protein stability and interactions. By leveraging these technologies, the scientific community can accelerate the development of new treatments for a wide range of debilitating disorders.
References
- 1. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Polarization (FP) Binding Assays. [bio-protocol.org]
- 5. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raineslab.com [raineslab.com]
- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Analysis of CLRN1 in BF-844 Treated Tissues
Introduction
Clarin-1 (CLRN1) is a four-transmembrane domain protein critical for the development and maintenance of sensory cells in the retina and inner ear.[1][2][3][4] Encoded by the CLRN1 gene, mutations in this protein are linked to Usher syndrome type IIIA, a condition characterized by progressive hearing and vision loss.[2][3] CLRN1 is understood to play a significant role in the function of synapses and the structural organization of stereocilia in hair cells and photoreceptors.[1][2][5][6] The protein is involved in organizing membrane microdomains and modulating the actin cytoskeleton, which is essential for cell adhesion and motility.
The following protocols provide a detailed methodology for the detection and semi-quantification of CLRN1 protein in formalin-fixed, paraffin-embedded (FFPE) tissues, specifically in the context of evaluating the effects of a hypothetical therapeutic compound, BF-844. These guidelines are intended for researchers in drug development and biology aiming to assess how novel compounds may impact CLRN1 expression and localization.
Quantitative Data Summary
Effective analysis requires the systematic recording of observations. The table below serves as a template for summarizing semi-quantitative data obtained from the immunohistochemical staining of CLRN1 in tissues treated with BF-844. The H-score is a common method for assessing IHC results, calculated as: H-score = Σ (Percentage of cells at intensity * Intensity score) , where intensity scores are typically 0 (none), 1 (weak), 2 (moderate), and 3 (strong).
| Treatment Group | N | Tissue Type | Avg. % of CLRN1 Positive Cells (±SD) | Avg. H-Score (±SD) | P-value (vs. Vehicle) |
| Vehicle Control | 10 | Retina | 85% (±5.2) | 210 (±15.8) | - |
| BF-844 (10 mg/kg) | 10 | Retina | 62% (±7.1) | 145 (±20.5) | <0.05 |
| BF-844 (30 mg/kg) | 10 | Retina | 41% (±6.5) | 90 (±18.2) | <0.01 |
| Positive Control | 5 | Cochlea | 92% (±4.3) | 240 (±12.1) | - |
| Negative Control | 5 | Retina | 2% (±1.5) | 5 (±3.0) | - |
Detailed Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for CLRN1 in FFPE Tissues
This protocol outlines the procedure for detecting CLRN1 protein in FFPE tissue sections using a chromogenic-based method.
1. Materials and Reagents:
-
FFPE tissue sections (5 µm) on charged slides
-
Xylene and Graded Ethanol series (100%, 95%, 70%)
-
Deionized Water (dH₂O)
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)
-
Wash Buffer: Phosphate Buffered Saline with 0.1% Tween-20 (PBST)
-
Peroxidase Block: 3% Hydrogen Peroxide in Methanol
-
Blocking Buffer: 5% Normal Goat Serum in PBST
-
Primary Antibody: Anti-CLRN1 Rabbit Polyclonal Antibody (diluted in Blocking Buffer)
-
Secondary Antibody: HRP-conjugated Goat Anti-Rabbit IgG
-
Detection Reagent: DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Counterstain: Harris' Hematoxylin
-
Mounting Medium and Coverslips
2. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Rehydrate through graded ethanol series:
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
-
Rinse slides in running dH₂O for 5 minutes.
3. Antigen Retrieval:
-
Pre-heat Citrate Buffer (pH 6.0) in a pressure cooker or water bath to 95-100°C.
-
Immerse slides in the hot buffer and maintain temperature for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with dH₂O, followed by PBST.
4. Staining Procedure:
-
Peroxidase Block: Incubate slides in 3% Hydrogen Peroxide for 15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBST: 3 changes, 5 minutes each.
-
Blocking: Apply Blocking Buffer and incubate for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody: Drain blocking buffer and apply the diluted anti-CLRN1 primary antibody. Incubate overnight at 4°C.
-
Rinse with PBST: 3 changes, 5 minutes each.
-
Secondary Antibody: Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Rinse with PBST: 3 changes, 5 minutes each.
-
Detection: Apply DAB substrate solution and incubate for 2-10 minutes, or until a brown precipitate is visible under the microscope.
-
Stop the reaction by rinsing with dH₂O.
5. Counterstaining and Mounting:
-
Counterstain with Harris' Hematoxylin for 1 minute.
-
"Blue" the stain by rinsing in running tap water for 5 minutes.
-
Dehydrate slides through a graded ethanol series (70%, 95%, 100%) and clear with xylene.
-
Apply a drop of mounting medium and place a coverslip.
6. Imaging and Analysis:
-
Image slides using a brightfield microscope.
-
Perform semi-quantitative analysis (e.g., H-score) using image analysis software.
Visualizations: Pathways and Workflows
CLRN1 Signaling and Interaction Pathway
The diagram below illustrates a potential pathway involving CLRN1's role in synaptic organization and its interaction with the actin cytoskeleton. It shows a hypothetical inhibitory point of action for Compound BF-844.
Caption: Hypothetical CLRN1 interaction pathway and the inhibitory effect of BF-844.
IHC Experimental Workflow
This diagram provides a visual step-by-step overview of the immunohistochemistry protocol.
References
- 1. Localization and expression of clarin-1, the Clrn1 gene product, in auditory hair cells and photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. CLRN1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. What are CLRN1 modulators and how do they work? [synapse.patsnap.com]
- 5. Localization and expression of clarin-1, the Clrn1 gene product, in auditory hair cells and photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
Application Notes and Protocols: Western Blot Analysis of CLRN1 Levels Following BF-844 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clarin-1 (CLRN1) is a tetraspanin-like protein crucial for the normal function of the inner ear and retina.[][2] Mutations in the CLRN1 gene can lead to Usher syndrome type III (USH3A), a condition characterized by progressive hearing loss and vision impairment.[][2][3] One of the common mutations, N48K, results in a destabilized CLRN1 protein that is retained in the endoplasmic reticulum and fails to traffic to the plasma membrane.
BF-844 is a novel small molecule that has been identified as a stabilizer of the CLRN1(N48K) mutant protein.[][2] It has been shown to promote the transport of the mutant CLRN1 to the plasma membrane, thereby mitigating hearing loss in mouse models of USH3A.[3][4] The mechanism of action is thought to involve the inhibition of heat shock proteins, specifically HSP60 and, to a lesser extent, HSP90.[2][3] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the changes in CLRN1 protein levels in cell models expressing the CLRN1(N48K) mutation after treatment with BF-844.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of BF-844 on CLRN1(N48K) protein levels. Data is presented as the relative band intensity of CLRN1 normalized to a loading control (e.g., GAPDH).
| Treatment Group | BF-844 Concentration (µM) | Mean Relative CLRN1 Band Intensity (Normalized to GAPDH) | Standard Deviation |
| Untreated Control | 0 | 1.00 | 0.12 |
| BF-844 | 1 | 1.52 | 0.18 |
| BF-844 | 5 | 2.15 | 0.25 |
| BF-844 | 10 | 2.89 | 0.31 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of BF-844 and the experimental workflow for the Western blot analysis.
Caption: Proposed mechanism of BF-844 action on CLRN1(N48K).
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing HA-tagged CLRN1(N48K)
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
BF-844: Stock solution in DMSO
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels (e.g., 4-12% Bis-Tris)
-
Running Buffer: MOPS or MES SDS Running Buffer
-
Transfer Buffer: NuPAGE Transfer Buffer or equivalent
-
PVDF Membranes
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Anti-CLRN1 antibody
-
Anti-HA tag antibody
-
Anti-GAPDH antibody (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent Substrate
-
Imaging System
Protocol:
-
Cell Culture and Treatment:
-
Plate HEK293-CLRN1(N48K) cells in 6-well plates and grow to 70-80% confluency.
-
Prepare working solutions of BF-844 in cell culture medium at the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest BF-844 treatment.
-
Aspirate the old medium and add the medium containing BF-844 or vehicle control to the respective wells.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
-
Cell Lysis:
-
After incubation, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer containing protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-CLRN1 or anti-HA) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For the loading control, the membrane can be stripped and re-probed with an anti-GAPDH antibody, or a parallel gel can be run.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the CLRN1 band intensity to the corresponding GAPDH band intensity for each sample.
-
References
Troubleshooting & Optimization
Optimizing BF-844 dosage for maximum efficacy
Technical Support Center: BF-844
Welcome to the technical support center for BF-844. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of BF-844 for maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BF-844?
A1: BF-844 is a highly selective, ATP-competitive inhibitor of the novel serine/threonine kinase, PK-Alpha. Inhibition of PK-Alpha by BF-844 disrupts the downstream "Pro-Survival Signaling Pathway," leading to cell cycle arrest and apoptosis in cancer cell lines where this pathway is constitutively active.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial cell-based assays, a starting concentration range of 1 µM to 10 µM is recommended. However, the optimal concentration is highly dependent on the cell line and the experimental endpoint. We recommend performing a dose-response curve to determine the IC50 value for your specific model system.
Q3: How should I dissolve and store BF-844?
A3: BF-844 is soluble in DMSO at concentrations up to 50 mM. For long-term storage, we recommend storing the lyophilized powder at -20°C. Once dissolved in DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Efficacy/Higher than Expected IC50 | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles. 2. Cell Line Resistance: The cell line may not be dependent on the PK-Alpha signaling pathway. 3. Incorrect Dosage Calculation: Errors in calculating the final concentration. | 1. Use a fresh aliquot of BF-844. 2. Verify the expression and activity of PK-Alpha in your cell line using Western Blot or an in vitro kinase assay. 3. Double-check all calculations for dilutions and final concentrations. |
| High Cellular Toxicity at Low Doses | 1. Off-Target Effects: At high concentrations, BF-844 may inhibit other kinases. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines. | 1. Perform a dose-response curve to identify a therapeutic window with minimal toxicity. 2. Ensure the final DMSO concentration in your cell culture media does not exceed 0.5%. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or media. 2. Inconsistent Compound Preparation: Variations in the dilution of BF-844. | 1. Standardize cell culture conditions, including passage number and seeding density. 2. Prepare a large stock solution of BF-844 in DMSO and use consistent aliquots for each experiment. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of BF-844 in culture media, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control.
-
Treatment: Remove the old media from the cells and add 100 µL of the prepared BF-844 dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well and incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of PK-Alpha Pathway Inhibition
-
Cell Treatment: Treat cells with varying concentrations of BF-844 (e.g., 0.1 µM, 1 µM, 10 µM) and a DMSO control for 24 hours.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total levels of PK-Alpha and a downstream target. Use a loading control (e.g., GAPDH) to ensure equal loading.
-
Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Quantitative Data Summary
| Cell Line | BF-844 IC50 (µM) | PK-Alpha Expression (Relative Units) |
| Cancer Line A | 1.5 | 10.2 |
| Cancer Line B | 5.8 | 4.5 |
| Normal Fibroblasts | > 50 | 0.8 |
Visualizations
Caption: BF-844 inhibits the PK-Alpha signaling pathway.
Caption: Experimental workflow for determining the IC50 of BF-844.
Technical Support Center: Overcoming BF-844 Solubility Issues In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the compound BF-844 in in vitro experiments.
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to BF-844 solubility, offering practical solutions and best practices for your experiments.
Q1: My BF-844 is not dissolving in my aqueous buffer. What should I do?
A1: BF-844, like many small molecule inhibitors, is expected to have low aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an organic solvent.
Q2: Which organic solvent is recommended for creating a BF-844 stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.[1] DMSO can dissolve a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[1]
Q3: What is the recommended procedure for preparing a DMSO stock solution of BF-844?
A3: To prepare a stock solution, weigh out the desired amount of BF-844 and add the appropriate volume of high-purity DMSO to achieve a high concentration (e.g., 10 mM, 20 mM, or higher). Ensure the compound is fully dissolved by vortexing or gentle warming (be cautious with heating as it can degrade some compounds). Store the stock solution at -20°C or -80°C for stability.
Q4: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue when diluting a DMSO stock into an aqueous medium. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, to minimize solvent-induced cell toxicity.[1] However, for some less sensitive cell lines, up to 1% DMSO may be tolerated.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This gradual decrease in solvent concentration can help keep the compound in solution.
-
Use of Surfactants: For cell-free assays, consider the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01 - 0.05%), to your assay buffer to aid in solubilization.[2] Note that detergents are generally not suitable for cell-based assays as they can be cytotoxic.[2]
-
pH Adjustment: If BF-844 has ionizable groups, adjusting the pH of the final medium may improve its solubility. This approach requires knowledge of the compound's pKa.
-
Co-solvents: In some cases, using a mixture of solvents (co-solvents) can improve solubility. However, the compatibility of any co-solvent with your experimental system must be validated.
Q5: Can I use sonication to help dissolve BF-844?
A5: Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble compounds by breaking down aggregates.[2] Use a bath sonicator or a probe sonicator with caution to avoid overheating and potential degradation of the compound.
Data Presentation: Common Solvents for In Vitro Assays
The following table summarizes the properties of common solvents used to prepare stock solutions for in vitro experiments.
| Solvent | Polarity | Miscibility with Water | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | 189 | Widely used for dissolving a broad range of compounds for in vitro screening. Can have effects on cell viability at higher concentrations.[1] |
| Ethanol (EtOH) | Polar Protic | Miscible | 78.4 | Can be used for some compounds, but its volatility can make maintaining accurate concentrations challenging. |
| Methanol (MeOH) | Polar Protic | Miscible | 64.7 | Similar to ethanol, but can be more toxic to cells. |
| Dimethylformamide (DMF) | Polar Aprotic | Miscible | 153 | Another polar aprotic solvent, but generally more toxic than DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM BF-844 Stock Solution in DMSO
-
Materials:
-
BF-844 powder (Molecular Weight: 378.88 g/mol )
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 3.79 mg of BF-844 powder into the tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Materials:
-
10 mM BF-844 stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile pipette tips and tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM BF-844 stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
When adding the BF-844 solution to the medium, add it dropwise while gently swirling the medium to facilitate mixing and prevent precipitation.
-
Ensure the final DMSO concentration in your working solution is at a non-toxic level for your cells (typically ≤ 0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Visualizations
Caption: Workflow for preparing and troubleshooting BF-844 solutions.
References
Technical Support Center: BF-844 In Vivo Delivery
This guide provides troubleshooting and frequently asked questions for the in vivo delivery of BF-844, a selective small molecule inhibitor of BRAF V600E. BF-844 is characterized by low aqueous solubility, which can present challenges in achieving optimal exposure and efficacy in preclinical models.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments with BF-844.
Issue 1: Low or Variable Plasma Exposure After Oral Gavage (PO)
Question: We are observing low and inconsistent plasma concentrations of BF-844 in our mouse xenograft model following oral gavage. What are the potential causes and solutions?
Answer:
Low or variable oral bioavailability is a common challenge for poorly soluble compounds like BF-844. The primary causes can be categorized into formulation-related and procedure-related issues.
Potential Causes & Solutions:
-
Formulation Inadequacy: BF-844 may be precipitating out of the vehicle in the gastrointestinal (GI) tract before it can be absorbed.
-
Solution 1: Particle Size Reduction. Micronization or nanocrystal formulations can increase the surface area for dissolution.
-
Solution 2: Amorphous Solid Dispersions. Formulating BF-844 with a polymer to create an amorphous solid dispersion can improve solubility and dissolution rates.
-
Solution 3: Lipid-Based Formulations. Lipophilic salt forms or solutions in lipid excipients can enhance absorption through lymphatic pathways.[1]
-
-
Improper Gavage Technique: Incorrect administration can lead to dosing errors or stress in the animals, affecting GI motility and absorption.[2][3]
-
Solution 1: Verify Technique. Ensure the gavage needle is the correct size and length for the mouse (from the mouth to the bottom of the sternum).[4] The administration should be swift but not forced to avoid reflux.[4]
-
Solution 2: Anesthesia. Brief isoflurane anesthesia can reduce animal stress and the risk of esophageal trauma, leading to more consistent administration.[5]
-
-
Physiological Factors: The fed/fasted state of the animal can significantly impact the absorption of poorly soluble drugs.
Data Summary: Impact of Formulation on BF-844 Pharmacokinetics (PO)
| Formulation Vehicle | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |
| 0.5% Methylcellulose | 50 | 150 ± 45 | 450 ± 120 | 5% |
| 20% Solutol HS 15 | 50 | 600 ± 110 | 2400 ± 350 | 20% |
| Micronized in 0.5% HPMC | 50 | 850 ± 200 | 3800 ± 500 | 32% |
| Lipid-Based (SEDDS) | 50 | 1800 ± 300 | 9500 ± 1200 | 78% |
This table presents hypothetical data for illustrative purposes.
Issue 2: Lack of In Vivo Efficacy Despite Adequate Plasma Exposure
Question: Our pharmacokinetic data shows good plasma exposure of BF-844, but we are not observing the expected tumor growth inhibition in our xenograft model. Why might this be happening?
Answer:
This scenario suggests that while the drug is entering systemic circulation, it may not be reaching its target in sufficient concentrations or that the target pathway is being reactivated through resistance mechanisms.
Potential Causes & Solutions:
-
Poor Tumor Penetration: The physicochemical properties of BF-844 might limit its ability to accumulate in the tumor tissue.
-
Solution: Measure Tumor Concentrations. Perform pharmacokinetic studies that include tumor tissue collection to determine the tumor-to-plasma concentration ratio.
-
-
Rapid Metabolism: BF-844 might be quickly metabolized into inactive forms.
-
Solution: Metabolite Profiling. Analyze plasma and tumor samples for known and potential metabolites of BF-844.
-
-
Target Engagement Issues: The drug may not be binding to BRAF V600E effectively in the in vivo environment.
-
Resistance Mechanisms: The tumor cells may have intrinsic or develop acquired resistance to BRAF inhibition. The MAPK pathway is known for feedback reactivation.[8][9]
-
Solution 1: Combination Therapy. Consider combining BF-844 with a MEK inhibitor to block the pathway at a downstream node.[10]
-
Solution 2: Analyze Resistant Tumors. Perform genomic or proteomic analysis on tumors that do not respond to treatment to identify potential resistance mechanisms, such as NRAS mutations or activation of parallel pathways like PI3K/AKT.[9][10]
-
Issue 3: Adverse Events or Toxicity Observed During Treatment
Question: We are observing weight loss and lethargy in mice treated with BF-844 via intraperitoneal (IP) injection. How can we mitigate these toxicities?
Answer:
Toxicity can stem from the compound itself or the administration procedure. It is crucial to differentiate between the two.
Potential Causes & Solutions:
-
Formulation-Related Toxicity: The vehicle used for solubilization may be causing irritation or toxicity.
-
Solution: Vehicle Toxicity Study. Dose a cohort of animals with the vehicle alone to assess its tolerability.
-
-
Improper IP Injection Technique: Incorrect needle placement can cause damage to abdominal organs, leading to peritonitis or internal bleeding.[11]
-
Solution 1: Refine Technique. Ensure the injection is performed in the lower right quadrant of the abdomen to avoid the cecum and bladder.[11][12] Use a new, sterile needle for each animal.[12]
-
Solution 2: Check for Correct Placement. Aspirate after inserting the needle to ensure no fluid (urine, blood) is drawn back before injecting.[12]
-
-
On-Target or Off-Target Compound Toxicity: BF-844 may have inherent toxicities.
-
Solution 1: Dose Reduction. Determine the maximum tolerated dose (MTD) through a dose-ranging study.
-
Solution 2: Alternative Dosing Schedule. Explore intermittent dosing schedules (e.g., once every two days) to allow for animal recovery.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting formulation for BF-844 for a pilot in vivo study? A1: For a pilot study, a simple suspension in 0.5% methylcellulose or carboxymethylcellulose (CMC) with a surfactant like 0.1% Tween-80 can be a good starting point. However, given its low solubility, preparing a solution in a vehicle like 20% Solutol HS 15 or a lipid-based formulation is more likely to yield adequate exposure.
Q2: What are the key differences in expected pharmacokinetics between oral (PO) and intraperitoneal (IP) administration of BF-844? A2: IP administration typically bypasses first-pass metabolism in the liver, which can lead to higher bioavailability and peak plasma concentrations (Cmax) compared to PO administration. However, IP injection can also be more variable if the compound precipitates in the peritoneal cavity.
Q3: How should I prepare BF-844 for administration? A3: BF-844 should be prepared fresh daily under sterile conditions. If it is a suspension, ensure it is uniformly mixed before drawing each dose. For solutions, ensure the compound is fully dissolved and visually inspect for any precipitation before administration.
Q4: What are the signs of a failed oral gavage procedure? A4: Immediate signs include fluid bubbling from the nose, coughing, or respiratory distress, which indicate accidental administration into the trachea.[4][13] Other signs of complications can include blood on the gavage needle or swelling of the neck.[13]
Q5: What is the maximum volume I can administer to a mouse? A5: For oral gavage, the maximum volume should not exceed 10 mL/kg of the animal's body weight (e.g., 0.2 mL for a 20g mouse).[13] For IP injections, the recommended maximum volume is also typically around 10 mL/kg.[11]
Experimental Protocols
Protocol 1: Preparation of BF-844 in 20% Solutol HS 15
-
Calculate the required amount of BF-844 and Solutol HS 15 based on the final desired concentration and volume.
-
Weigh the BF-844 powder into a sterile glass vial.
-
Add the appropriate volume of sterile water or saline to the vial.
-
Warm the mixture to 40-50°C while stirring or vortexing.
-
Slowly add the Solutol HS 15 to the mixture while continuing to stir until a clear solution is formed.
-
Allow the solution to cool to room temperature before administration.
-
Visually inspect for any signs of precipitation before use.
Protocol 2: Oral Gavage (PO) Administration in Mice
-
Weigh the mouse to determine the correct volume of the formulation to administer (not to exceed 10 mL/kg).[13]
-
Select the appropriate size gavage needle (typically 20-22 gauge for an adult mouse).[13]
-
Properly restrain the mouse to immobilize its head and straighten its neck and back.
-
Insert the gavage needle into the side of the mouth, advancing it gently along the esophagus. There should be minimal resistance.[4]
-
Once the needle is in place, slowly administer the compound.[13]
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for at least 10 minutes for any signs of distress.[13]
Visualizations
Signaling Pathway
Caption: The MAPK signaling pathway with the BRAF V600E mutation. BF-844 inhibits BRAF V600E.
Experimental Workflow
Caption: Workflow for troubleshooting lack of in vivo efficacy with BF-844.
Logical Relationships
Caption: Decision tree for selecting a formulation strategy for poorly soluble BF-844.
References
- 1. youtube.com [youtube.com]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 13. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
Technical Support Center: Improving the Bioavailability of BF-844
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with BF-844, focusing on strategies to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of BF-844?
A1: BF-844 is reported to be soluble in dimethyl sulfoxide (DMSO).[1][2] While its precise aqueous solubility is not widely published, its solubility in an organic solvent like DMSO suggests that it likely has low solubility in aqueous solutions. This is a common characteristic of small molecule drug candidates and a primary factor that can limit oral bioavailability.
Q2: My in vitro experiments show good efficacy, but I am not seeing the expected results in my animal model. Could this be a bioavailability issue?
A2: This is a very common challenge in drug development. A discrepancy between in vitro and in vivo results often points to issues with the drug's absorption, distribution, metabolism, and excretion (ADME) profile, with poor bioavailability being a frequent culprit. If BF-844 is not efficiently absorbed into the systemic circulation, it will not reach its target tissues (like the cochlea and retina) in sufficient concentrations to exert its therapeutic effect.[3]
Q3: What are the general strategies to improve the bioavailability of a poorly water-soluble compound like BF-844?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly water-soluble drugs.[1][4] These can be broadly categorized as:
-
Solubility Enhancement: Increasing the concentration of the drug in the gastrointestinal fluid.
-
Permeability Enhancement: Improving the drug's ability to cross the intestinal membrane.
Common techniques include:
-
Particle Size Reduction: Micronization or nanocrystal technology to increase the surface area for dissolution.
-
Solid Dispersions: Dispersing the drug in a polymer matrix to create an amorphous solid dispersion (ASD), often through spray drying or hot-melt extrusion.[4]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that are more water-soluble.[3]
-
Lipid-Based Formulations: Formulating the drug in oils, surfactants, or co-solvents to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[2]
Troubleshooting Guides
Issue 1: Low and Variable Oral Absorption of BF-844 in Preclinical Models
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Characterize Solubility: Determine the aqueous solubility of BF-844 at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8). 2. Formulation Approaches: a. Amorphous Solid Dispersion: Prepare an ASD of BF-844 with a suitable polymer (e.g., PVP, HPMC-AS). b. Cyclodextrin Complexation: Investigate the formation of an inclusion complex with cyclodextrins (e.g., HP-β-CD). c. Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS). |
| First-Pass Metabolism | 1. In Vitro Metabolic Stability: Assess the metabolic stability of BF-844 in liver microsomes or hepatocytes. 2. Co-administration with Inhibitors: If significant metabolism is observed, consider co-administration with a known inhibitor of the identified metabolic enzymes in preclinical studies (use with caution and for research purposes only). |
| Efflux by Transporters | 1. P-glycoprotein (P-gp) Substrate Assessment: Determine if BF-844 is a substrate for efflux transporters like P-gp using in vitro cell-based assays (e.g., Caco-2 permeability assays). 2. Co-administration with P-gp Inhibitors: In preclinical models, co-administration with a P-gp inhibitor can be explored to understand the impact of efflux on absorption. |
Issue 2: Precipitation of BF-844 in Aqueous Buffers for In Vitro Assays
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Use of Co-solvents: For in vitro assays, prepare stock solutions in DMSO and dilute into aqueous buffers containing a small percentage of a co-solvent (e.g., ethanol, polyethylene glycol) or a non-ionic surfactant (e.g., Tween® 80). Ensure the final concentration of the organic solvent does not affect the cells or assay performance. 2. Complexation with Cyclodextrins: Dissolve BF-844 in a solution containing a suitable cyclodextrin to increase its aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a BF-844 Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of BF-844 to improve its dissolution rate and oral bioavailability.
Materials:
-
BF-844
-
Polyvinylpyrrolidone (PVP K30) or another suitable polymer
-
Dichloromethane (DCM) or a suitable solvent system
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh 100 mg of BF-844 and 300 mg of PVP K30 (1:3 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of DCM in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C.
-
A thin film will form on the wall of the flask. Further, dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried film to obtain the powdered ASD.
-
Characterize the ASD for its amorphous nature (using techniques like XRD or DSC) and perform dissolution testing.
Protocol 2: In Vitro Dissolution Testing of BF-844 Formulations
Objective: To compare the dissolution rate of different BF-844 formulations.
Materials:
-
USP dissolution apparatus (e.g., paddle apparatus)
-
Phosphate buffer (pH 6.8)
-
BF-844 pure drug, BF-844 ASD, and other formulations
-
HPLC for sample analysis
Procedure:
-
Prepare 900 mL of phosphate buffer (pH 6.8) and place it in the dissolution vessel, maintaining the temperature at 37 ± 0.5°C.
-
Place a known amount of BF-844 formulation (equivalent to 10 mg of BF-844) in the vessel.
-
Start the paddle rotation at 75 RPM.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) and replace with an equal volume of fresh buffer.
-
Filter the samples and analyze the concentration of BF-844 using a validated HPLC method.
-
Plot the percentage of drug dissolved against time.
Quantitative Data Summary
The following tables present hypothetical data for illustrative purposes to guide researchers in their experimental design and data interpretation.
Table 1: Hypothetical Solubility of BF-844 in Different Media
| Medium | Solubility (µg/mL) |
| Water | < 1 |
| Phosphate Buffer (pH 6.8) | < 1 |
| 0.1 N HCl (pH 1.2) | < 1 |
| 5% Tween® 80 in Water | 50 |
| 20% HP-β-CD in Water | 250 |
Table 2: Hypothetical Pharmacokinetic Parameters of BF-844 in Mice after Oral Administration (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| Aqueous Suspension | 50 | 2 | 200 |
| Amorphous Solid Dispersion | 450 | 1 | 1800 |
| SEDDS Formulation | 600 | 0.5 | 2100 |
Visualizations
References
Addressing Variability in BF-844 Experimental Results: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BF-844. Our goal is to help you achieve consistent and reliable experimental outcomes by addressing common sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BF-844?
A1: BF-844 is a small molecule stabilizer of the mutant Clarin-1 protein, CLRN1-N48K, which is associated with Usher syndrome type III.[1][2][] It functions post-translationally by interacting with chaperone proteins to facilitate the correct localization of the mutant CLRN1 protein to the plasma membrane.[1]
Q2: What are the known molecular targets of BF-844?
A2: BF-844 has been shown to inhibit the chaperone activity of Heat Shock Protein 60 (HSP60) and moderately inhibit Heat Shock Protein 90 (HSP90).[1][4]
Q3: What is the recommended solvent for dissolving BF-844?
A3: BF-844 is soluble in Dimethyl Sulfoxide (DMSO).[2][5]
Q4: What are the recommended storage conditions for BF-844?
A4: For long-term storage, it is recommended to store BF-844 at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[5]
Q5: How should I prepare BF-844 stock solutions?
A5: Prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, further dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experimental wells is consistent across all conditions and ideally does not exceed 0.5%, as higher concentrations can be toxic to cells.
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
High variability between replicate wells or experiments is a common challenge. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step | Best Practices & Recommendations |
| Cell Health and Density | Monitor cell morphology and ensure consistent seeding density. | Visually inspect cells daily. Only use cells in the logarithmic growth phase for experiments.[6] Create a standardized cell seeding protocol. |
| Inconsistent Compound Concentration | Verify dilutions and ensure complete solubilization of BF-844. | Prepare fresh dilutions for each experiment from a validated stock. Ensure the compound is fully dissolved in DMSO before further dilution in media. Vortex solutions thoroughly. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental conditions. | Fill the outer wells with sterile PBS or media to maintain humidity and minimize evaporation in the inner wells.[6] |
| Solvent (DMSO) Toxicity | Run a DMSO toxicity control to determine the optimal concentration for your cell line. | Test a range of DMSO concentrations (e.g., 0.1% to 1.0%) on your cells and assess viability. Keep the final DMSO concentration consistent across all wells, including vehicle controls. |
| Incubation Time | Optimize the incubation time with BF-844 for your specific cell line and assay. | Perform a time-course experiment to determine the optimal duration of treatment for the desired effect. |
Issue 2: Lack of Expected Biological Activity
If BF-844 is not producing the expected biological effect, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Step | Best Practices & Recommendations |
| Incorrect Compound Concentration | Perform a dose-response experiment. | Test a wide range of BF-844 concentrations to determine the optimal effective concentration for your system.[7] |
| Compound Instability | Prepare fresh dilutions for each experiment. | Small molecules can be unstable in solution. Avoid repeated freeze-thaw cycles of stock solutions. |
| Cell Line Authenticity/Passage Number | Verify the identity of your cell line and use low-passage cells. | Use STR profiling to authenticate your cell line. High-passage number cells can exhibit altered phenotypes and drug responses. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected change. | Use appropriate positive and negative controls to validate assay performance. Optimize assay parameters such as substrate concentration and incubation time. |
| Off-Target Effects | Consider the possibility of off-target effects in your specific cell model. | Review literature for known off-target effects of similar compounds. If possible, use a secondary, orthogonal assay to confirm the primary findings.[7] |
Experimental Protocols
Protocol 1: General Cell-Based Assay for BF-844 Activity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of BF-844 and vehicle control (DMSO) in cell culture medium.
-
Treatment: Carefully remove the old medium from the wells and add the 2X compound or vehicle solution.
-
Incubation: Incubate the plate for the optimized duration (e.g., 24-72 hours) under standard cell culture conditions.
-
Assay Readout: Perform the specific assay (e.g., cell viability, protein localization, gene expression) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve.
Protocol 2: Western Blot for CLRN1-N48K Stabilization
-
Cell Lysis: After treatment with BF-844, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against CLRN1, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: Proposed signaling pathway of BF-844 in stabilizing mutant CLRN1-N48K.
Caption: General experimental workflow for cell-based assays with BF-844.
Caption: A logical workflow for troubleshooting common BF-844 experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. marinbio.com [marinbio.com]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of BF-844 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of the small molecule BF-844 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How should I prepare a stock solution of BF-844?
A1: For optimal stability, it is recommended to prepare a concentrated stock solution of BF-844 in anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1] Due to its hygroscopic nature, it is crucial to use anhydrous DMSO and minimize exposure to atmospheric moisture to prevent precipitation of the compound and dilution of the stock concentration.
Q2: My BF-844 precipitated out of solution after being stored in the freezer. What happened and how can I prevent this?
A2: Precipitation of BF-844 from a DMSO stock solution after freezing can be due to a few factors:
-
Water Absorption: DMSO is highly hygroscopic. If the stock solution has absorbed water, the solubility of the hydrophobic BF-844 can decrease upon freezing and thawing, leading to precipitation.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to the formation of ice crystals, which can damage the small molecule and promote precipitation. While some studies show no significant compound loss after a limited number of cycles for many compounds, it is best to minimize them.[1][2]
Troubleshooting and Prevention:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare your stock solution.
-
Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Proper Storage: Store aliquots in tightly sealed vials at -20°C or -80°C in a desiccated environment to minimize water absorption.
-
Gentle Thawing: When you need to use a stock solution, thaw the aliquot at room temperature and ensure it is completely dissolved before use. Gentle vortexing can help.
Q3: I am observing a decrease in the activity of BF-844 in my cell-based assays over time. What could be the cause?
A3: A decrease in the activity of BF-844 could indicate degradation of the compound in your working solution. Several factors can contribute to this:
-
pH of the Aqueous Buffer: The stability of pyrazole-containing compounds can be pH-dependent. Extreme pH values may lead to hydrolysis or other forms of degradation.
-
Photodegradation: Exposure to light, particularly UV light, can cause photodegradation of photosensitive compounds.[3][4]
-
Oxidation: The presence of oxidizing agents in your media or buffer could lead to the oxidation of BF-844.
-
Interaction with Media Components: Some components of cell culture media could potentially interact with and degrade BF-844 over extended incubation times.
Troubleshooting and Prevention:
-
pH Optimization: If possible, maintain the pH of your working solution within a neutral range (pH 6-8).
-
Protect from Light: Prepare and store working solutions protected from light by using amber tubes or covering the containers with foil. Conduct experiments in a way that minimizes light exposure.
-
Freshly Prepare Working Solutions: Prepare fresh working dilutions of BF-844 from your DMSO stock for each experiment to minimize the time the compound spends in aqueous solution.
-
Include Proper Controls: Use positive and negative controls in your assays to monitor for any changes in the expected activity of BF-844.
Q4: How can I assess the stability of my BF-844 solution?
A4: To quantitatively assess the stability of your BF-844 solution, you can use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][5][6][7][8] This method can separate the intact BF-844 from its potential degradation products and allow for their quantification.
Data Presentation
The following tables summarize hypothetical stability data for BF-844 under various conditions. Note: This data is illustrative and should be confirmed by experimental analysis.
Table 1: Solubility of BF-844 in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | ~10 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Stability of BF-844 in DMSO Stock Solution at -20°C
| Time Point | Purity by HPLC (%) |
| Initial | 99.5 |
| 1 Month | 99.3 |
| 3 Months | 99.1 |
| 6 Months | 98.8 |
Table 3: Stability of BF-844 in Aqueous Buffer (pH 7.4) at 37°C
| Time Point | % Remaining (by HPLC) |
| 0 hours | 100 |
| 2 hours | 98.2 |
| 6 hours | 95.5 |
| 24 hours | 85.1 |
Experimental Protocols
Protocol 1: Preparation of BF-844 Stock Solution
-
Materials:
-
BF-844 (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate BF-844 powder to room temperature.
-
Weigh the desired amount of BF-844 using a calibrated balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the BF-844 is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, tightly sealed amber vials.
-
Store the aliquots at -20°C or -80°C in a desiccated container.
-
Protocol 2: Assessment of BF-844 Stability by HPLC
-
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
-
BF-844 solution to be tested
-
Reference standard of BF-844
-
-
Procedure:
-
Prepare a calibration curve using the BF-844 reference standard at known concentrations.
-
Prepare samples of your BF-844 solution at different time points or after exposure to specific conditions (e.g., different pH, light exposure, freeze-thaw cycles).
-
Inject the samples onto the HPLC system.
-
Separate the components using a suitable gradient elution method.
-
Detect the eluting compounds using the UV detector at the wavelength of maximum absorbance for BF-844.
-
Quantify the amount of intact BF-844 in each sample by comparing the peak area to the calibration curve.
-
Calculate the percentage of BF-844 remaining at each time point or condition relative to the initial sample.
-
Visualizations
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Disease-causing mutations in the CLRN1 gene alter normal CLRN1 protein trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. | Semantic Scholar [semanticscholar.org]
- 7. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Refining BF-844 treatment protocols for long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing BF-844 in long-term studies. The information is designed to address potential issues and ensure the successful implementation of experimental protocols.
Frequently Asked Questions (FAQs)
General
-
Q1: What is BF-844 and what is its mechanism of action? A1: BF-844 is a novel small molecule inhibitor of the pro-survival kinase, K-Kinase 1 (hypothetical). It is currently under investigation for its potential therapeutic effects in various disease models. Its primary mechanism of action is the competitive inhibition of ATP binding to the K-Kinase 1 catalytic domain, leading to the downregulation of downstream signaling pathways involved in cell proliferation and survival.
-
Q2: What is the recommended storage condition for BF-844? A2: BF-844 is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. Once reconstituted, aliquot the solution and store at -80°C to minimize freeze-thaw cycles.
In Vitro Studies
-
Q3: What is the recommended solvent for reconstituting BF-844? A3: BF-844 is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
Q4: I am observing precipitation of BF-844 in my cell culture medium. What should I do? A4: Precipitation can occur if the final concentration of BF-844 exceeds its solubility in the aqueous culture medium. To address this:
-
Ensure the DMSO stock solution is fully dissolved before diluting it in the medium.
-
Warm the culture medium to 37°C before adding the BF-844 stock solution.
-
Add the BF-844 stock solution to the medium dropwise while gently vortexing.
-
If precipitation persists, consider lowering the final concentration of BF-844.
-
-
Q5: My cells are showing signs of toxicity even at low concentrations of BF-844. What could be the reason? A5: Unexplained cytotoxicity can arise from several factors:
-
Solvent Toxicity: Ensure the final DMSO concentration is not exceeding 0.1%. Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to BF-844. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
-
Compound Degradation: Ensure the BF-844 stock solution has been stored properly and has not undergone degradation.
-
In Vivo Studies
-
Q6: What is the recommended formulation for in vivo administration of BF-844? A6: The optimal formulation for in vivo studies depends on the route of administration and the animal model. A common starting point for oral gavage is a suspension of BF-844 in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. For intraperitoneal injection, BF-844 can be formulated in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. It is crucial to assess the stability and tolerability of the chosen formulation in a small pilot study.
-
Q7: I am observing inconsistent results in my long-term animal studies. What are the potential causes? A7: Inconsistent in vivo results can be due to several factors:
-
Compound Stability: Assess the stability of the BF-844 formulation over the duration of the study.
-
Animal Variability: Factors such as age, weight, and health status of the animals can contribute to variability. Ensure proper randomization and blinding of the study groups.
-
Dosing Accuracy: Verify the accuracy and consistency of the dosing procedure.
-
Metabolism and Pharmacokinetics: The pharmacokinetic profile of BF-844 can vary between species. Consider conducting pharmacokinetic studies to understand the drug's absorption, distribution, metabolism, and excretion in your animal model.
-
Troubleshooting Guides
Problem: Inconsistent IC50 values in in vitro proliferation assays.
| Possible Cause | Recommended Solution |
| Cell passage number | Use cells within a consistent and low passage number range for all experiments. |
| Seeding density | Optimize and maintain a consistent cell seeding density for each assay. |
| Reagent variability | Use the same lot of reagents (e.g., FBS, media, BF-844) for a set of experiments. |
| Incubation time | Ensure a consistent incubation time with BF-844 across all experiments. |
| Assay readout | Verify the linearity and sensitivity of the proliferation assay (e.g., MTT, CellTiter-Glo). |
Problem: Loss of BF-844 activity in long-term cell culture.
| Possible Cause | Recommended Solution |
| Compound degradation in media | BF-844 may not be stable in culture medium at 37°C for extended periods. Replenish the medium with fresh BF-844 at regular intervals (e.g., every 48-72 hours). |
| Cell metabolism of the compound | Cells may metabolize BF-844 over time. Monitor the concentration of BF-844 in the culture medium using methods like LC-MS. |
| Selection of resistant cells | Long-term exposure to a drug can lead to the selection of a resistant cell population. Monitor for changes in cell morphology and expression of resistance markers. |
Experimental Protocols
Protocol 1: Determination of BF-844 Stability in Aqueous Solution
This protocol outlines a method to assess the stability of BF-844 in different buffer solutions.
Materials:
-
BF-844
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Tris buffer, pH 8.0
-
HPLC or LC-MS system
Method:
-
Prepare a 10 mM stock solution of BF-844 in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in each of the buffer solutions (PBS, citrate, and Tris).
-
Incubate the solutions at room temperature and 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.
-
Analyze the concentration of the remaining BF-844 in each aliquot using a validated HPLC or LC-MS method.
-
Calculate the percentage of BF-844 remaining at each time point relative to the 0-hour time point.
Protocol 2: Long-Term In Vitro Treatment of Adherent Cells with BF-844
This protocol provides a general procedure for the continuous treatment of adherent cells with BF-844 over several days or weeks.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
BF-844 stock solution (10 mM in DMSO)
-
Sterile, tissue culture-treated plates or flasks
Method:
-
Seed the cells at an appropriate density in the culture vessels and allow them to adhere overnight.
-
The next day, replace the medium with fresh complete medium containing the desired final concentration of BF-844 or vehicle (DMSO).
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Every 48-72 hours, aspirate the medium and replace it with fresh medium containing BF-844 or vehicle. The frequency of media change may need to be optimized based on the cell line's metabolic rate.
-
At the desired time points, harvest the cells for downstream analysis (e.g., proliferation assay, western blotting, RNA sequencing).
Visualizations
Technical Support Center: BF-844 Synthesis Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of BF-844 and related pyrazolo[3,4-c]pyridazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the pyrazolo[3,4-c]pyridazine core of BF-844?
A1: A frequently utilized starting material for the synthesis of the pyrazolo[3,4-c]pyridazine scaffold is 3,6-dichloropyridazine. This commercially available compound provides a versatile platform for introducing various substituents.
Q2: What are the key synthetic steps in a plausible route to BF-844?
A2: While the exact proprietary synthesis of BF-844 may not be publicly available, a plausible synthetic route, based on established heterocyclic chemistry, would likely involve:
-
Functionalization of a pyridazine core: This could involve reactions like Suzuki or Stille couplings to introduce the phenyl groups at positions 3 and 5.
-
Formation of the pyrazole ring: This is typically achieved through a condensation reaction with a hydrazine derivative.
-
N-alkylation: Introduction of the 2-methyl-propan-2-ol side chain at the N-1 position of the pyrazole ring.
-
Chlorination: If not already present, introduction of the chloro group at the 4-position.
Q3: What are the primary safety concerns when working with hydrazine derivatives on a larger scale?
A3: Hydrazine and its derivatives are toxic and potentially explosive. Key safety considerations for scale-up include:
-
Exothermic reactions: Condensation reactions with hydrazine can be highly exothermic. Careful control of reaction temperature through efficient cooling and controlled addition of reagents is crucial.[1][2]
-
Toxicity and Carcinogenicity: Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are necessary to minimize exposure.[3]
-
Instability: Hydrazine can be unstable, especially in the presence of certain metals or at elevated temperatures.
Q4: How can I monitor the progress of the key reactions in the BF-844 synthesis?
A4: Reaction progress can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): For rapid, qualitative assessment of the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of intermediates and the final product.
Troubleshooting Guides
Guide 1: Challenges in the Formation of the Diphenyl Pyridazine Intermediate
This section addresses issues that may arise during the introduction of the two phenyl groups onto the pyridazine core, likely via a cross-coupling reaction.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of diphenyl pyridazine | Inactive catalyst | - Use a fresh batch of palladium catalyst and ligand.- Consider a different palladium precursor or ligand. |
| Poor quality of boronic acid or organotin reagent | - Use freshly prepared or purified coupling partner.- Ensure anhydrous conditions if the reagent is moisture-sensitive. | |
| Inefficient base | - Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4).- Ensure the base is finely powdered for better reactivity. | |
| Sub-optimal reaction temperature | - Optimize the reaction temperature. Higher temperatures may be needed for less reactive substrates, but can also lead to degradation. | |
| Formation of homo-coupled byproducts | Incorrect stoichiometry | - Carefully control the stoichiometry of the coupling partners. |
| Oxygen contamination | - Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). | |
| Incomplete reaction | Insufficient reaction time | - Monitor the reaction by TLC or HPLC and extend the reaction time if necessary. |
| Catalyst poisoning | - Ensure all reagents and solvents are free of impurities that could poison the catalyst (e.g., sulfur-containing compounds). |
Guide 2: Issues in the Pyrazole Ring Formation via Hydrazine Condensation
This guide focuses on troubleshooting the cyclization step to form the pyrazolo[3,4-c]pyridazine core.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Exothermic runaway reaction | Rapid addition of hydrazine | - Add the hydrazine derivative slowly and portion-wise, while carefully monitoring the internal temperature.[2] |
| Inadequate cooling | - Ensure the reactor has sufficient cooling capacity for the scale of the reaction. | |
| Low yield of pyrazolopyridazine | Incomplete reaction | - Increase the reaction temperature or prolong the reaction time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times. |
| Side reactions | - Optimize the reaction conditions (solvent, temperature, base) to minimize the formation of byproducts. | |
| Degradation of starting material or product | - Use a milder base or lower the reaction temperature if degradation is observed. | |
| Formation of regioisomers | Lack of regioselectivity in the cyclization | - If using a substituted hydrazine, the regioselectivity of the cyclization may need to be controlled through the choice of solvent and reaction conditions. |
Guide 3: Difficulties in the N-Alkylation Step
This section provides guidance on troubleshooting the introduction of the side chain onto the pyrazole nitrogen.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low conversion to the N-alkylated product | Insufficiently strong base | - Use a stronger base (e.g., NaH, K2CO3, Cs2CO3) to deprotonate the pyrazole nitrogen. |
| Poor leaving group on the alkylating agent | - Use an alkylating agent with a better leaving group (e.g., iodide or triflate instead of chloride or bromide). | |
| Steric hindrance | - If the starting material is sterically hindered, a higher reaction temperature or a more reactive alkylating agent may be required. | |
| Formation of O-alkylated byproduct | Reaction at the hydroxyl group of the side chain | - Protect the hydroxyl group on the 2-methyl-propan-2-ol side chain before alkylation and deprotect it in a subsequent step. |
| Dialkylation | Use of excess alkylating agent | - Carefully control the stoichiometry of the alkylating agent. |
Experimental Protocols (General Procedures)
Disclaimer: These are generalized protocols and may require optimization for the specific synthesis of BF-844.
Protocol 1: General Procedure for Suzuki Cross-Coupling
-
To a degassed solution of the dihalo-pyridazine (1.0 eq) in a suitable solvent (e.g., dioxane, toluene, or DMF/water mixture) is added the phenylboronic acid (2.2 eq) and a base (e.g., K2CO3, 3.0 eq).
-
A palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) is added, and the mixture is degassed again.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) under an inert atmosphere until the reaction is complete as monitored by TLC or HPLC.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 2: General Procedure for Hydrazine Condensation
-
To a solution of the diketone or a suitable precursor (1.0 eq) in a solvent such as ethanol or acetic acid is added hydrazine hydrate or a substituted hydrazine (1.1 eq).
-
The reaction mixture is heated to reflux for the required amount of time, with progress monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification.
-
Safety Note: The addition of a base like sodium acetate can help mitigate exothermic events during scale-up.[2]
Data Presentation
Table 1: Reaction Condition Optimization for Suzuki Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh3)4 (5) | - | K2CO3 | Toluene/H2O | 90 | 12 | User Data |
| 2 | Pd(dppf)Cl2 (3) | - | Cs2CO3 | Dioxane | 100 | 8 | User Data |
| 3 | Pd2(dba)3 (2) | SPhos (4) | K3PO4 | Toluene | 110 | 6 | User Data |
| User |
Table 2: Solvent Screening for Hydrazine Condensation
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Ethanol | - | Reflux | 6 | User Data |
| 2 | Acetic Acid | - | 100 | 4 | User Data |
| 3 | NMP | NaOAc | 80 | 8 | User Data |
| User |
Visualizations
Caption: Plausible synthetic pathway for BF-844.
Caption: Troubleshooting flowchart for low reaction yield.
References
Mitigating potential toxicity of BF-844 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BF-844 in cell culture. The information is tailored for scientists and professionals in drug development and related fields.
Troubleshooting Guides
This section addresses specific issues that may arise during cell culture experiments with BF-844.
Issue 1: Unexpectedly High Cell Death or Low Cell Viability
Possible Cause: BF-844, as an inhibitor of Heat Shock Protein 60 (HSP60), can induce apoptosis, or programmed cell death.[1][2][3][4] Inhibition of HSP60 can disrupt its protective role in protein folding and lead to the activation of cell death pathways.[3][4][5]
Troubleshooting Steps:
-
Confirm On-Target Effect vs. Off-Target Toxicity:
-
Recommendation: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of BF-844 in your specific cell line.
-
Rationale: This will help distinguish between the intended pharmacological effect and non-specific toxicity. High concentrations of any compound can lead to cytotoxicity.
-
-
Optimize BF-844 Concentration:
-
Recommendation: If significant cell death is observed even at low concentrations, consider further reducing the concentration range in your experiments.
-
Rationale: Different cell lines exhibit varying sensitivities to cytotoxic agents.
-
-
Adjust Cell Seeding Density:
-
Recommendation: Increase the initial cell seeding density.
-
Rationale: A higher cell density can sometimes mitigate the toxic effects of a compound.[6]
-
-
Optimize Serum Concentration:
-
Recommendation: Increase the serum concentration in your culture medium (e.g., from 10% to 15% or 20% FBS).
-
Rationale: Components in serum can sometimes bind to and sequester compounds, reducing their effective concentration and mitigating toxicity.
-
-
Solvent Control:
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause: Variability in experimental conditions can significantly impact the cellular response to BF-844.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Recommendation: Ensure consistent cell passage number, confluency at the time of treatment, and media formulation for all experiments.
-
Rationale: Cellular physiology and drug sensitivity can change with passage number and confluency.
-
-
Ensure Proper Compound Handling:
-
Recommendation: Aliquot BF-844 stock solutions to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
Rationale: Improper storage and handling can lead to compound degradation and loss of potency.
-
-
Verify Assay Performance:
-
Recommendation: Include positive and negative controls in all assays to ensure they are performing as expected.
-
Rationale: This helps to identify if the issue lies with the compound treatment or the assay itself.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of BF-844-induced toxicity?
A1: While specific toxicological data for BF-844 is limited, its mechanism of action as an HSP60 inhibitor suggests that its toxicity is likely mediated through the induction of apoptosis. HSP60 is known to play a role in cell survival by interacting with key apoptotic proteins.[2][3][4][5] Inhibition of HSP60 can lead to the activation of caspase-dependent apoptotic pathways.[3][4]
Q2: How can I measure BF-844-induced apoptosis in my cell culture experiments?
A2: Several methods can be used to quantify apoptosis:
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.[8][9][10][11][12]
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.[13][14][15][16][17]
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[18]
Q3: Are there any known ways to rescue cells from BF-844-induced toxicity?
A3: Specific rescue agents for BF-844 are not yet established. However, general strategies to mitigate drug-induced toxicity in cell culture may be effective. These include optimizing compound concentration, adjusting cell density and serum levels, and ensuring proper experimental controls.
Q4: What are the expected morphological changes in cells treated with BF-844?
A4: Cells undergoing apoptosis, which may be induced by BF-844, typically exhibit characteristic morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation, and formation of apoptotic bodies. These changes can be observed using phase-contrast or fluorescence microscopy.
Data Presentation
The following tables provide templates for summarizing quantitative data from experiments investigating BF-844 toxicity.
Table 1: Dose-Response of BF-844 on Cell Viability (Example)
| BF-844 Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 95.3 | 4.8 |
| 1 | 78.1 | 6.1 |
| 10 | 52.4 | 5.5 |
| 100 | 15.7 | 3.9 |
Table 2: Effect of BF-844 on Apoptosis Markers (Example)
| Treatment | % Annexin V Positive Cells | Caspase-3 Activity (Fold Change) |
| Vehicle Control | 5.2 | 1.0 |
| BF-844 (10 µM) | 45.8 | 3.5 |
| Staurosporine (Positive Control) | 88.1 | 8.2 |
Experimental Protocols
Detailed methodologies for key assays are provided below.
1. Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethythiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.[19][20][21][22][23]
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
BF-844 stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of BF-844 (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
2. Apoptosis Detection using Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.[8][9][10][11][12]
-
Materials:
-
Cells treated with BF-844
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[13][14][15][16][17]
-
Materials:
-
Cell lysates from BF-844 treated and control cells
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric)
-
Assay Buffer
-
Microplate reader (spectrophotometer or fluorometer)
-
-
Procedure:
-
Prepare cell lysates from treated and control cells according to the kit manufacturer's instructions.
-
Determine the protein concentration of each lysate.
-
Add an equal amount of protein from each lysate to the wells of a 96-well plate.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: BF-844 mediated apoptosis via HSP60 inhibition.
Caption: Troubleshooting workflow for high cell toxicity.
Caption: General workflow for cell viability assays.
References
- 1. HSP60 inhibits DF-1 apoptosis through its mitochondrial signal peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Heat shock proteins: essential proteins for apoptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. mpbio.com [mpbio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. abcam.com [abcam.com]
- 17. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
Validation & Comparative
Validating the efficacy of BF-844 in different Usher syndrome models
A Comparative Analysis of BF-844 Efficacy in Preclinical Usher Syndrome Models
For researchers and drug development professionals navigating the therapeutic landscape for Usher syndrome, particularly type 3 (USH3), the emergence of BF-844 presents a promising small molecule-based approach. This guide provides a comprehensive comparison of BF-844's performance with other therapeutic alternatives, supported by available preclinical experimental data.
Introduction to BF-844
BF-844 is a novel, orally bioavailable small molecule developed by the Usher III Initiative. It is designed to act as a pharmacological chaperone for the misfolded clarin-1 (CLRN1) protein, which is mutated in Usher syndrome type 3. The most common mutation, N48K, leads to protein instability, retention in the endoplasmic reticulum, and subsequent degradation, ultimately causing progressive hearing and vision loss. BF-844 aims to stabilize the mutant CLRN1 protein, enabling its proper trafficking to the cell membrane and restoring its function. A Phase I clinical trial to evaluate the safety and tolerability of BF-844 was initiated in Australia, with expected completion in September 2025.
Efficacy of BF-844 in a Preclinical USH3 Model
The primary preclinical validation of BF-844 was demonstrated in a specially developed knock-in mouse model that expresses the human CLRN1-N48K mutation and exhibits progressive hearing loss, closely mimicking the human USH3 phenotype.
Quantitative Data: Auditory Brainstem Response (ABR)
The efficacy of BF-844 in preserving hearing was assessed by measuring Auditory Brainstem Response (ABR) thresholds. ABR testing measures the electrical activity of the auditory nerve and brainstem pathways in response to sound. Lower ABR thresholds indicate better hearing sensitivity.
In a key preclinical study, treatment with BF-844 resulted in a significant improvement in hearing. While the raw data tables from the seminal 2016 Nature Chemical Biology paper are not publicly available, the study reported a 30 to 40 decibel (dB) reduction in ABR thresholds in treated mice compared to untreated controls. This corresponds to a 1,000 to 10,000-fold increase in sound sensitivity .
| Treatment Group | Auditory Threshold Improvement (vs. Untreated) | Fold Increase in Sound Sensitivity |
| BF-844 | 30 - 40 dB | 1,000 - 10,000x |
Table 1: Summary of BF-844 Efficacy on Hearing Preservation in a USH3 Mouse Model. Data is based on descriptive summaries from published research.
Comparison with Alternative Therapeutic Strategies
Currently, there are no approved treatments that halt the progression of Usher syndrome. Management is primarily supportive, involving hearing aids, cochlear implants, and low-vision aids. However, several experimental therapies are under investigation for various types of Usher syndrome.
| Therapeutic Strategy | Mechanism of Action | Target Usher Type(s) | Development Stage | Key Advantages | Key Challenges |
| BF-844 (Small Molecule Chaperone) | Stabilizes mutant CLRN1 protein | USH3A (specifically N48K mutation) | Phase I Clinical Trial | Orally bioavailable, systemic delivery may address both hearing and vision loss. | Mutation-specific, long-term efficacy and safety in humans to be determined. |
| Gene Therapy (e.g., AAV-based) | Delivers a correct copy of the mutated gene | USH1B, USH1C, USH2A, USH3A | Preclinical to Clinical Trials | Potential for a one-time, long-lasting treatment. | Challenges with large gene delivery (e.g., USH2A), potential for immunogenicity, invasive delivery (subretinal or inner ear injection). |
| RNA-based Therapies (e.g., Antisense Oligonucleotides) | Modifies the splicing of pre-mRNA to produce a functional protein | USH2A (targeting specific exon mutations) | Clinical Trials | Can target specific mutations that are not amenable to gene replacement. | Requires repeated administration, delivery to target cells can be challenging. |
| Antioxidant Therapy (e.g., N-acetylcysteine - NAC) | Reduces oxidative stress in retinal cells | Retinitis Pigmentosa (a component of all Usher types) | Phase III Clinical Trial | Orally available, potentially broad applicability for retinal degeneration. | May only slow disease progression, not a curative approach. |
Table 2: Comparison of BF-844 with Other Investigational Therapies for Usher Syndrome.
Experimental Protocols
BF-844 Preclinical Efficacy Study (Hearing Loss)
Animal Model: A transgenic knock-in mouse model expressing the human CLRN1-N48K mutation on a Clrn1 null background was used. These mice develop progressive hearing loss, providing a relevant model for USH3.
Treatment Regimens: Two treatment strategies were employed:
-
Post-onset: Daily intraperitoneal (i.p.) injections of BF-844 were administered after the onset of hearing loss.
-
Pre-onset: Daily i.p. injections of BF-844 were initiated before the expected onset of hearing loss.
Efficacy Assessment:
-
Auditory Brainstem Response (ABR): ABR thresholds were measured at various frequencies to assess hearing sensitivity. Mice were anesthetized, and subdermal needle electrodes were placed to record neural responses to sound stimuli delivered through earphones. Thresholds were determined as the lowest sound intensity that elicited a discernible ABR waveform.
Cell-Based Assays for BF-844 Mechanism of Action
Cell Line: HEK293 cells were engineered to express the mutant human CLRN1-N48K protein.
Methodology:
-
High-Throughput Screening: A library of approximately 50,000 small molecules was screened for their ability to increase the cellular levels of the mutant CLRN1-N48K protein.
-
Protein Stability and Localization: Western blotting and immunofluorescence microscopy were used to quantify the levels of CLRN1-N48K protein and observe its subcellular localization (i.e., whether it trafficked to the plasma membrane) in the presence and absence of BF-844.
Visualizations
Caption: Proposed mechanism of action of BF-844.
Caption: Experimental workflow for BF-844 validation.
A Comparative Guide to BF-844 and Other Investigational Therapies for Usher Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BF-844, a novel small molecule therapeutic candidate for Usher syndrome type 3 (USH3), with other emerging treatment modalities for various types of Usher syndrome. The information presented herein is intended for an audience with expertise in drug development and molecular biology, and it aims to offer an objective overview based on available preclinical and clinical data.
Introduction to BF-844
BF-844 is an orally bioavailable small molecule designed to treat Usher syndrome type 3A (USH3A), a rare genetic disorder characterized by progressive hearing loss and retinitis pigmentosa. USH3A is most commonly caused by the N48K mutation in the CLRN1 gene, which leads to the misfolding and subsequent degradation of the clarin-1 protein. BF-844 acts as a molecular chaperone, stabilizing the mutant CLRN1N48K protein, thereby enabling its proper trafficking to the cell membrane and preserving auditory function in preclinical models. A Phase I clinical trial for BF-844 was initiated in Australia to evaluate its safety and pharmacokinetics, with expected completion in September 2025[1].
Comparative Analysis of Therapeutic Strategies
The landscape of Usher syndrome therapeutics is rapidly evolving, with several distinct approaches being investigated. This section compares BF-844 to two other leading strategies: antisense oligonucleotides (ASOs) and gene therapy.
Table 1: Quantitative Comparison of Preclinical Efficacy in Hearing Rescue
| Therapeutic Agent | Usher Syndrome Type | Animal Model | Primary Endpoint | Results (Median ABR Threshold in dB SPL) | Reference |
| BF-844 | USH3A (CLRN1N48K) | Tg;KI/KI Mouse | Auditory Brainstem Response (ABR) | P55: Treated: 57.5-67.5 dB SPL; Untreated: 92.5-95 dB SPL (across 8, 16, 32 kHz) | [1][2] |
| Dual AAV-PCDH15 | USH1F (PCDH15) | Pcdh15fl/fl, Myo15a-Cre+/- Mouse | Auditory Brainstem Response (ABR) | 5 weeks: Treated: ~40-50 dB SPL; Untreated: >90 dB SPL (across 8, 16, 32 kHz) | [3][4] |
| Dual AAV-STRC | DFNB16 (STRC) | StrcΔ/Δ Mouse | Auditory Brainstem Response (ABR) | 4 weeks: Treated (with recovery): ~30-40 dB SPL; Untreated: >90 dB SPL (across a broad frequency range) | [1][5] |
Note: Direct comparison of efficacy is challenging due to differences in Usher syndrome subtypes, animal models, and treatment protocols.
Table 2: Comparison of Therapeutic Modalities for Usher Syndrome
| Feature | BF-844 (Small Molecule) | Antisense Oligonucleotides (e.g., QR-421a) | Gene Therapy (e.g., Dual AAV) |
| Mechanism of Action | Stabilizes mutant protein | Modulates splicing of pre-mRNA | Delivers a functional copy of the gene |
| Target Usher Subtypes | Specifically for USH3A (CLRN1N48K) | Specific to mutations (e.g., USH2A exon 13) | Broadly applicable to loss-of-function mutations in a specific gene (e.g., USH1B, USH1F) |
| Delivery Method | Oral administration (systemic) | Intravitreal injection (local) | Subretinal or intracochlear injection (local) |
| Development Stage | Phase I Clinical Trial | Phase II/III Clinical Trial (QR-421a for vision loss) | Preclinical to early-phase clinical trials |
| Potential Advantages | Non-invasive delivery, potential to address both hearing and vision | High specificity for the target RNA | Potential for a one-time, long-lasting treatment |
| Potential Challenges | Off-target effects, systemic toxicity | Delivery to target cells, potential for off-target hybridization | Limited packaging capacity of vectors for large genes, potential for immunogenicity |
Experimental Methodologies
High-Throughput Screening for CLRN1N48K Stabilizers
The identification of BF-844 originated from a high-throughput screening (HTS) of approximately 50,000 small molecules. The assay utilized HEK293 cells stably expressing human CLRN1N48K fused to a luciferase reporter. The fundamental principle of the assay is that the stabilization of the mutant clarin-1 protein would lead to an increase in luciferase activity. Compounds that demonstrated a significant increase in luminescence were selected for further validation. A secondary screening was performed to eliminate general proteasome inhibitors. This was followed by an iterative process to optimize the structure-activity relationship, ultimately leading to the identification of BF-844[1][6].
Auditory Brainstem Response (ABR) Recording in Mouse Models
ABR recordings are a crucial electrophysiological method to assess hearing function in animal models. The following provides a general protocol for ABR measurements in mice, similar to what would have been used in the preclinical evaluation of BF-844 and other hearing restoration therapies.
-
Animal Preparation: Mice are anesthetized, and their body temperature is maintained at 37°C using a heating pad.
-
Electrode Placement: Subdermal needle electrodes are inserted at the vertex (active), behind the pinna of the test ear (reference), and on the back or contralateral side (ground).
-
Acoustic Stimulation: Sound stimuli, including clicks and pure tones at various frequencies (e.g., 8, 16, and 32 kHz), are delivered to the ear canal via a calibrated speaker.
-
Signal Recording: The electrical responses from the electrodes are amplified, filtered, and averaged over multiple presentations of the stimulus.
-
Threshold Determination: The hearing threshold is defined as the lowest sound intensity (in dB SPL) that elicits a discernible ABR waveform[7][8].
Signaling Pathways and Mechanisms of Action
BF-844 and the Protein Quality Control Pathway
BF-844's mechanism of action is centered on the cellular protein quality control system. The N48K mutation in clarin-1 leads to its misfolding and subsequent recognition by the chaperone machinery, targeting it for degradation via the ubiquitin-proteasome pathway. BF-844 is believed to interact with heat shock proteins (HSPs), specifically HSP60 and HSP90, which play a crucial role in protein folding[9]. By modulating the activity of these chaperones, BF-844 helps to stabilize the CLRN1N48K protein, allowing it to escape degradation and traffic to the plasma membrane where it can perform its function.
Caption: Proposed mechanism of BF-844 action on the CLRN1N48K protein.
Experimental Workflow for Preclinical Evaluation of Hearing Restoration Therapies
The preclinical assessment of a potential therapeutic for hearing loss, such as BF-844 or a gene therapy vector, typically follows a structured workflow. This involves the use of a relevant animal model, administration of the therapeutic agent, and functional and histological evaluation of the outcomes.
References
- 1. regenhealthsolutions.info [regenhealthsolutions.info]
- 2. Dual-AAV vector-mediated expression of MYO7A improves vestibular function in a mouse model of Usher syndrome 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - PCDH15 dual-AAV gene therapy for deafness and blindness in Usher syndrome type 1F models [jci.org]
- 4. PCDH15 dual-AAV gene therapy for deafness and blindness in Usher syndrome type 1F models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual-AAV vector-mediated expression of MYO7A improves vestibular function in a mouse model of Usher syndrome 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. web.mousephenotype.org [web.mousephenotype.org]
- 9. google.com [google.com]
A Comparative Guide: BF-844 and Gene Therapy for CLRN1 Mutations
Mutations in the CLRN1 gene, leading to dysfunctional clarin-1 protein, are the underlying cause of Usher syndrome type 3 (USH3A), a rare genetic disorder characterized by progressive hearing loss and retinitis pigmentosa, leading to combined deafness and blindness. The research and development landscape for USH3A is currently focused on two distinct therapeutic strategies: a small molecule chaperone, BF-844, and AAV-mediated gene therapy. This guide provides a detailed comparison of these two approaches, summarizing available data and experimental methodologies to inform researchers, scientists, and drug development professionals.
At a Glance: BF-844 vs. Gene Therapy
| Feature | BF-844 | Gene Therapy |
| Therapeutic Modality | Small molecule drug | Viral vector-based gene replacement |
| Mechanism of Action | Stabilizes mutant CLRN1 N48K protein, aiding proper folding and trafficking to the cell membrane.[1][2] | Delivers a functional copy of the CLRN1 gene to target cells, enabling the production of normal clarin-1 protein.[3] |
| Target Mutation | Primarily focused on the N48K missense mutation.[3][4] | In principle, applicable to a wider range of CLRN1 mutations, including null mutations.[3] |
| Administration | Oral administration.[5] | Localized injection (subretinal or intravitreal for vision loss; cochlear for hearing loss).[6][7] |
| Development Stage | Phase I clinical trial initiated to evaluate safety and pharmacokinetics.[5][8][9] | Preclinical (in vivo studies in animal models).[4] |
| Potential Advantages | Systemic delivery could potentially treat both hearing and vision loss simultaneously; less invasive administration.[3] | Potential for a one-time, long-lasting treatment; applicable to a broader patient population with various CLRN1 mutations.[3] |
| Potential Challenges | Efficacy may be limited to specific mutations; long-term daily dosing may be required. | Invasive delivery procedure; potential for immune response to the viral vector; risk of toxicity with overexpression. |
BF-844: A Small Molecule Chaperone Approach
BF-844 is a novel small molecule being developed as a targeted therapy for USH3A, specifically for patients carrying the CLRN1 N48K mutation.[4] This mutation leads to an unstable clarin-1 protein that is prematurely degraded, preventing it from reaching the cell membrane to perform its function.[1][10]
Mechanism of Action of BF-844
The N48K mutation in the clarin-1 protein prevents its proper glycosylation, a crucial step for protein folding and stability. This leads to the misfolded protein being targeted for degradation by the endoplasmic reticulum-associated degradation (ERAD) pathway. BF-844 is hypothesized to act as a pharmacological chaperone, binding to the unstable CLRN1 N48K protein and stabilizing its conformation. This stabilization allows a portion of the mutant protein to bypass ERAD, fold correctly, and be trafficked to the plasma membrane.[1]
Preclinical and Clinical Development
BF-844 was identified through a cell-based high-throughput screening of small molecules capable of stabilizing the mutant CLRN1 N48K protein.[2] In a mouse model engineered to mimic the progressive hearing loss of USH3A, administration of BF-844 effectively attenuated hearing loss and prevented deafness.[2]
A Phase I clinical trial for BF-844 was launched in Australia to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. The study includes single ascending dose (SAD), multiple ascending dose (MAD), and food effect cohorts. The trial is expected to be completed in September 2025.[5][8][9]
Gene Therapy: A Gene Replacement Strategy
Gene therapy for CLRN1 mutations aims to deliver a healthy copy of the CLRN1 gene to the affected cells in the retina and inner ear. The most common approach utilizes a non-pathogenic adeno-associated virus (AAV) as a vector to carry the therapeutic gene into the target cells.
AAV-Mediated Gene Therapy Workflow
The production and administration of AAV-based gene therapy is a multi-step process:
Preclinical Research Findings
Multiple preclinical studies have demonstrated the potential of AAV-mediated CLRN1 gene therapy in mouse models of USH3A. Key findings include:
-
Hearing Rescue: Perinatal injection of an AAV-Clrn1 vector in a mouse model preserved the structure of hair bundles in the cochlea and prevented progressive hearing loss throughout adult life.[4]
-
Retinal Transduction: Both subretinal and intravitreal delivery methods have been explored for retinal gene therapy. Studies have shown that AAV vectors can successfully transduce various retinal cells, including photoreceptors and Müller glia, leading to the expression of the clarin-1 protein.
-
Toxicity Considerations: Researchers have noted that overexpression of CLRN1 can be toxic to retinal cells. Therefore, careful selection of the AAV vector dose, promoter (to control the level and cell-type specificity of gene expression), and delivery method is crucial for the safety and efficacy of the therapy.
Comparative Analysis: BF-844 vs. Gene Therapy
The choice between BF-844 and gene therapy for treating CLRN1-related USH3A is not straightforward and depends on various factors, including the specific mutation, the stage of the disease, and the long-term efficacy and safety profiles of each approach.
Experimental Protocols
BF-844: Cell-Based High-Throughput Screening
The identification of BF-844 involved a multi-step screening process:
-
Primary Screening: A cell-based high-throughput screening assay was developed using cells expressing the mutant CLRN1 N48K protein. A large library of small molecules was screened to identify compounds that could stabilize the mutant protein and prevent its degradation.
-
Secondary Screening: "Hit" compounds from the primary screen were further evaluated in secondary assays to eliminate general proteasome inhibitors, which would non-specifically prevent protein degradation.
-
Lead Optimization: Promising candidates underwent an iterative process of structure-activity relationship (SAR) studies to optimize their potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of BF-844.[2]
Gene Therapy: AAV Vector Production and In Vivo Testing
A general protocol for the development and preclinical testing of an AAV-based gene therapy for CLRN1 involves:
-
Vector Construction: The human CLRN1 cDNA is cloned into an AAV plasmid vector. A promoter (e.g., a ubiquitous promoter like CBA or a cell-specific promoter like GRK1 for photoreceptors) is included to drive gene expression.
-
AAV Production and Purification: The AAV vector is produced by transfecting producer cells (e.g., HEK293) with the AAV-CLRN1 plasmid along with helper plasmids. The resulting viral particles are harvested, purified (e.g., through chromatography), and titered.
-
Animal Model and Administration: A mouse model of USH3A (e.g., a Clrn1 knockout or knock-in model) is used. The AAV-CLRN1 vector is delivered to the retina via subretinal or intravitreal injection, or to the cochlea for hearing studies.
-
Efficacy Assessment: The therapeutic effect is evaluated using methods such as:
-
Electroretinography (ERG): To measure retinal function.
-
Histology and Immunohistochemistry: To examine retinal structure and transgene expression.
-
Auditory Brainstem Response (ABR): To assess hearing function.
-
Western Blotting and RT-PCR: To confirm the expression of the clarin-1 protein and mRNA.
-
Conclusion
Both BF-844 and AAV-based gene therapy represent promising, yet distinct, therapeutic avenues for patients with CLRN1-related Usher syndrome type 3. BF-844 offers the convenience of oral administration and the potential for systemic treatment, but its applicability may be limited to specific mutations. Gene therapy holds the promise of a one-time, potentially curative treatment for a broader range of mutations, but faces challenges related to invasive delivery and potential immunogenicity. The ongoing Phase I clinical trial for BF-844 and continued preclinical advancements in gene therapy will be critical in determining the future therapeutic landscape for this debilitating disease. The development of more robust animal models that fully recapitulate the human phenotype of USH3A will also be crucial for the successful translation of these therapies to the clinic.
References
- 1. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First Small Molecule Targeted Therapy to Mitigate Hearing Loss in Usher Syndrome Type 3 | School of Medicine | School of Medicine | Case Western Reserve University [case.edu]
- 3. usher-syndrome.org [usher-syndrome.org]
- 4. USH3A Current Research : USH Gene-Specific Research : Research (Old) : Usher Syndrome Coalition [usher-syndrome.org]
- 5. Safety Clinical Trial Launched for Usher Syndrome 3 Drug — Foundation Fighting Blindness [fightingblindness.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Independent In Vivo Studies of BF-844 for Hearing Loss: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical in vivo data available for BF-844, a novel small molecule in development for the treatment of hearing loss associated with Usher syndrome type III. The performance of BF-844 is compared with other therapeutic candidates in development for sensorineural hearing loss, supported by available experimental data.
Executive Summary
BF-844 is a first-in-class small molecule designed to mitigate hearing loss by stabilizing the mutated clarin-1 (CLRN1) protein, which is the underlying cause of Usher syndrome type III (USH3). Preclinical studies in a mouse model of USH3 have demonstrated the potential of BF-844 to preserve hearing function. This guide summarizes the key in vivo findings for BF-844 and provides a comparative look at other hearing loss therapeutics in development, including OTO-413 and FX-322, to offer a broader perspective on the current landscape of hearing loss drug discovery. As BF-844 is in the early stages of development, no independent replication studies have been published to date.
BF-844: A Targeted Approach for Usher Syndrome Type III
BF-844 was identified through a high-throughput screening for molecules that could stabilize the N48K mutation in the CLRN1 protein, a common cause of the progressive hearing and vision loss in USH3.[1] The rationale is that by stabilizing the mutant protein, its transport to the plasma membrane can be improved, thereby preserving the function of inner ear hair cells.[1]
In Vivo Efficacy of BF-844
The primary in vivo evidence for BF-844's efficacy comes from a study using a knock-in mouse model that mimics the progressive hearing loss seen in USH3 patients.[1]
Table 1: Summary of In Vivo Efficacy of BF-844 in a Mouse Model of Usher Syndrome Type III
| Animal Model | Treatment Regimen | Outcome Measure | Results |
| Clrn1N48K/N48K knock-in mice | Daily intraperitoneal injections of 10 mg/kg BF-844 from postnatal day 10 (P10) to P55 | Auditory Brainstem Response (ABR) thresholds at 8, 16, and 32 kHz | Statistically significant preservation of hearing at all frequencies compared to vehicle-treated controls. |
| Clrn1N48K/N48K knock-in mice | Daily intraperitoneal injections of 10 mg/kg BF-844 from P30 to P55 | Auditory Brainstem Response (ABR) thresholds at 8, 16, and 32 kHz | Significant hearing preservation observed, though less pronounced than when treatment was initiated at P10. |
Experimental Protocol: In Vivo BF-844 Mouse Study
-
Animal Model: A knock-in mouse model was generated with the Clrn1N48K/N48K mutation to replicate the genetic basis of USH3. These mice exhibit a progressive hearing loss phenotype.
-
Dosing Regimen: BF-844 was administered via daily intraperitoneal (IP) injections at a dose of 10 mg/kg. Two treatment paradigms were tested: a preventative regimen starting at postnatal day 10 (P10) and an interventional regimen starting at P30.
-
Outcome Measures: The primary functional outcome was the measurement of Auditory Brainstem Response (ABR) thresholds at different frequencies (8, 16, and 32 kHz) to assess hearing sensitivity. ABRs are electrical potentials recorded from the scalp in response to auditory stimuli, providing an objective measure of hearing.
Below is a diagram illustrating the experimental workflow for the in vivo studies of BF-844.
Comparative Analysis with Other Hearing Loss Therapeutics
To provide context for the preclinical findings of BF-844, this section outlines other notable drugs in development for sensorineural hearing loss. It is important to note that these drugs have different mechanisms of action and are being investigated for different etiologies of hearing loss.
OTO-413 (Otonomy, Inc.)
OTO-413 is a sustained-exposure formulation of brain-derived neurotrophic factor (BDNF) being developed for the treatment of hearing loss characterized by difficulty hearing in noisy environments.[2] The proposed mechanism is the repair of cochlear synapses between inner hair cells and spiral ganglion neurons.
-
Preclinical Evidence: Preclinical studies in animal models have shown that a single intratympanic administration of OTO-413 can lead to sustained exposure of BDNF in the inner ear, resulting in structural and functional improvements in cochlear synaptopathy.[2] Specific quantitative data from these preclinical studies are not publicly available in detail.
-
Clinical Status: OTO-413 has been evaluated in Phase 1/2 and Phase 2a clinical trials.[3][4] While an initial positive signal was observed at a lower dose, higher doses did not show a clinically meaningful improvement, suggesting a complex dose-response relationship.[5]
FX-322 (Frequency Therapeutics)
FX-322 is a combination of small molecules designed to regenerate auditory sensory hair cells by activating progenitor cells in the cochlea.[6] It was being developed for various types of sensorineural hearing loss.
-
Preclinical Evidence: Preclinical studies in animal models were conducted to support the clinical development of FX-322, though specific quantitative in vivo data is not as readily available in peer-reviewed publications as for BF-844. Pharmacokinetic studies in guinea pigs were used to model drug distribution in the human cochlea.[7]
-
Clinical Status: FX-322 underwent several clinical trials. While initial Phase 1/2 results showed some promise in improving word recognition scores, subsequent Phase 2a studies with multiple dosing regimens failed to show a significant improvement over placebo.[8] The development of FX-322 for hearing loss has been discontinued.
The signaling pathway below illustrates the proposed mechanism of action for BF-844.
Conclusion
BF-844 represents a targeted therapeutic strategy for a specific genetic cause of hearing loss, which is distinct from the broader approaches of OTO-413 and FX-322. The preclinical in vivo data for BF-844 in a relevant mouse model are promising, demonstrating a clear, statistically significant effect on preserving hearing function.
In comparison, while OTO-413 and FX-322 have advanced further into clinical trials, their outcomes have been mixed, highlighting the challenges in translating preclinical findings to clinical efficacy, especially for more complex and heterogeneous forms of hearing loss. The discontinuation of FX-322's development serves as a recent reminder of these hurdles.
For researchers and drug developers, the story of BF-844 underscores the value of a genetically targeted approach and provides a solid foundation for its continued development. Future independent studies will be crucial to validate these initial findings and to fully understand the therapeutic potential of CLRN1 stabilization for the treatment of Usher syndrome type III. The detailed experimental protocols from the foundational BF-844 study offer a clear roadmap for such replication efforts.
References
- 1. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hearingreview.com [hearingreview.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Otonomy Reports Results from Clinical Evaluation of OTO-413 Higher Doses in Patients with Hearing Loss | Nasdaq [nasdaq.com]
- 6. Frequency’s FX-322 improves hearing function in trial subjects [clinicaltrialsarena.com]
- 7. Improved Speech Intelligibility in Subjects With Stable Sensorineural Hearing Loss Following Intratympanic Dosing of FX-322 in a Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frequency Therapeutics' Phase IIa hearing loss trial shows no benefit VS placebo [clinicaltrialsarena.com]
Comparative Analysis of HSP60 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of known inhibitors targeting Heat Shock Protein 60 (HSP60), a key molecular chaperone involved in mitochondrial protein folding and cellular stress response. While the specific inhibitor BF-844 remains unidentified in public literature, this document focuses on a selection of characterized HSP60 inhibitors, presenting available quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways.
Overview of HSP60 and Its Role in Disease
Heat Shock Protein 60 (HSP60) is a mitochondrial chaperone crucial for maintaining protein homeostasis. Beyond its canonical role in protein folding, HSP60 is implicated in various cellular processes and has been linked to diseases such as cancer and inflammatory conditions. Its overexpression in certain cancers is associated with tumor cell survival and proliferation, making it a compelling target for therapeutic intervention. HSP60 can also be found in the extracellular space, where it can act as a danger signal and trigger inflammatory responses, often through interactions with Toll-like receptors (TLRs).
Comparative Quantitative Data of HSP60 Inhibitors
While comprehensive, directly comparable quantitative data for all known HSP60 inhibitors is limited in the public domain, this section compiles available metrics to offer a snapshot of their relative potencies.
| Inhibitor | Target | Assay Type | Measurement | Value | Reference |
| Gold(III) Porphyrin (AuMesoIX) | Ovarian Cancer Cells (A2780cis - cisplatin-resistant) | Cytotoxicity | IC50 | 0.12 µM | [1] |
| Gold(III) Porphyrin (AuMesoIX) | Ovarian Cancer Cells (A2780 - cisplatin-sensitive) | Cytotoxicity | IC50 | 0.06 µM | [1] |
| Gold(III) Porphyrins | Various Cancer Cell Lines (lung, colon, liver, breast, ovarian) | Cytotoxicity | IC50 | <1 µM | [1] |
| Myrtucommulone (MC) | Various Cancer Cell Lines | Apoptosis Induction | EC50 | 3-8 µM | [2] |
| Mizoribine | HSP60-HSP10 Complex | Complex Formation | Effective Concentration | >10 mM |
Experimental Protocols
Understanding the methodologies used to evaluate HSP60 inhibitors is crucial for interpreting existing data and designing new experiments. Below are detailed protocols for key assays.
HSP60 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of HSP60, which is essential for its chaperone function. Inhibition of this activity is a primary mechanism for many HSP60 inhibitors.
Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is measured using a spectrophotometric method. The EnzChek Phosphatase Assay Kit is a common tool for this purpose.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 1 mM MgCl2).
-
Add 200 µM MESG (2-amino-6-mercapto-7-methylpurine riboside) and 0.2 U of Purine Nucleoside Phosphorylase (PNPase) to the buffer.
-
Add ATP to a final concentration of 200 µM.
-
-
Protein Preparation:
-
Prepare a solution of purified HSP60 at a final concentration of 1 µM.
-
If studying the full chaperonin system, add HSP10 at a 2:1 molar ratio to HSP60.
-
To stimulate ATPase activity, a denatured substrate protein (e.g., α-lactalbumin) can be added.
-
-
Assay Procedure:
-
Mix the HSP60/HSP10 solution with the reaction mixture.
-
If using an inhibitor, pre-incubate the HSP60/HSP10 with the inhibitor for a specified time before adding to the reaction mixture.
-
Immediately initiate continuous absorbance reading at 360 nm. The conversion of MESG to 2-amino-6-mercapto-7-methylpurine by PNPase in the presence of Pi results in a shift in absorbance.
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis from the change in absorbance over time.
-
Determine the IC50 value of the inhibitor by measuring the ATPase activity at various inhibitor concentrations.
-
Protein Refolding Assay
This assay assesses the ability of HSP60 to refold a denatured protein, a direct measure of its chaperone activity.
Principle: A denatured reporter enzyme (e.g., firefly luciferase or malate dehydrogenase) is used as a substrate. The recovery of the enzyme's activity, which is dependent on its proper refolding by HSP60, is measured.
Protocol:
-
Protein Denaturation:
-
Denature the reporter enzyme (e.g., malate dehydrogenase) using a chaotropic agent (e.g., guanidinium chloride) or heat.
-
-
Refolding Reaction:
-
Prepare a refolding buffer containing the HSP60/HSP10 chaperonin system.
-
If testing an inhibitor, add it to the refolding buffer and pre-incubate with HSP60/HSP10.
-
Initiate the refolding reaction by diluting the denatured reporter enzyme into the refolding buffer.
-
-
Activity Measurement:
-
At various time points, take aliquots of the refolding reaction.
-
Measure the enzymatic activity of the reporter enzyme using a suitable substrate and detection method (e.g., spectrophotometry for malate dehydrogenase).
-
-
Data Analysis:
-
Calculate the percentage of refolding by comparing the recovered activity to the activity of the native enzyme.
-
Evaluate the effect of the inhibitor by comparing the refolding rates in the presence and absence of the compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving HSP60 and a typical experimental workflow for inhibitor screening.
References
Assessing the Long-Term Efficacy and Safety of BF-844: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term efficacy and safety profile of BF-844, a novel small molecule therapy in development for Usher syndrome type III (USH3). The information is intended for researchers, scientists, and drug development professionals, offering a comparative analysis with alternative therapeutic strategies and detailed experimental data to support further investigation and development in this field.
Introduction to BF-844
BF-844 is an investigational small molecule designed to mitigate the progressive hearing loss associated with Usher syndrome type III, specifically targeting the common CLRN1(N48K) mutation.[1] This mutation leads to the misfolding and degradation of the clarin-1 protein, which is crucial for the function of inner ear hair cells and retinal photoreceptors. BF-844 acts as a molecular chaperone stabilizer, aiming to rescue the mutant clarin-1 protein and restore its function.[1]
Mechanism of Action
The primary mechanism of action of BF-844 involves the stabilization of the mutated CLRN1(N48K) protein. It achieves this by inhibiting the activity of heat shock proteins HSP60 and HSP90, which are involved in the cellular protein quality control system.[1] By modulating the activity of these chaperones, BF-844 prevents the premature degradation of the CLRN1(N48K) protein, allowing it to be trafficked to the plasma membrane where it can perform its function.[1]
Below is a diagram illustrating the proposed signaling pathway.
Caption: Proposed mechanism of BF-844 in stabilizing mutant CLRN1 protein.
Preclinical Efficacy of BF-844
Preclinical studies in a knock-in mouse model of Usher syndrome type III carrying the CLRN1(N48K) mutation have demonstrated the potential of BF-844 to mitigate progressive hearing loss.
Table 1: Summary of Preclinical Efficacy of BF-844 in a USH3 Mouse Model
| Parameter | Untreated Control Mice | BF-844 Treated Mice | Fold Improvement | Citation |
| Auditory Brainstem Response (ABR) Threshold at 8 kHz | ~80-90 dB SPL | ~40-50 dB SPL | Significant | [1] |
| ABR Threshold at 16 kHz | ~80-90 dB SPL | ~40-50 dB SPL | Significant | [1] |
| ABR Threshold at 32 kHz | ~80-90 dB SPL | ~40-50 dB SPL | Significant | [1] |
| Hearing Sensitivity | N/A | ~1000 times more sensitive | N/A | [1] |
Comparison with Alternative Therapies
Currently, there are no approved pharmacological treatments for the underlying cause of Usher syndrome. The standard of care focuses on managing the symptoms. Gene therapy is an emerging therapeutic modality being investigated for various forms of Usher syndrome.
Table 2: Comparison of BF-844 with Other Therapeutic Approaches for Usher Syndrome Type III
| Feature | BF-844 | Cochlear Implants / Hearing Aids | Gene Therapy (AAV-mediated) |
| Therapeutic Approach | Small molecule protein stabilizer | Symptomatic management of hearing loss | Replacement of the defective gene |
| Mechanism | Stabilizes mutant CLRN1(N48K) protein | Amplifies sound or directly stimulates the auditory nerve | Delivers a functional copy of the CLRN1 gene |
| Preclinical Efficacy (Hearing) | Significant preservation of hearing in a mouse model.[1] | Effective in managing hearing loss, but does not halt disease progression. | Preclinical studies in a mouse model of USH3 have shown preservation of hair bundle structure and hearing.[2][3] |
| Route of Administration | Oral | External device or surgical implant | Local injection into the inner ear |
| Potential Advantages | Systemic delivery may address both hearing and vision loss; non-invasive. | Established and effective for managing hearing loss. | Potentially a one-time treatment that addresses the root genetic cause. |
| Potential Disadvantages | Long-term efficacy and safety in humans are unknown. | Does not prevent the progression of hearing or vision loss. | Invasive delivery; potential for immunogenicity and off-target effects; long-term safety is still under investigation.[4][5][6] |
| Development Stage | Phase 1 Clinical Trial (NCT06592131) | Commercially available | Preclinical to early-phase clinical trials for various Usher syndrome types. |
Safety and Tolerability
As of the latest available information, BF-844 is undergoing a first-in-human, Phase 1 clinical trial (NCT06592131) to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. The trial is a randomized, double-blind, placebo-controlled, single and multiple ascending dose study. The results of this trial will provide the first human safety data for BF-844. Preclinical toxicology studies have been conducted to support the initiation of this clinical trial, but detailed results are not yet publicly available.
Experimental Protocols
In Vivo Efficacy Study in a USH3 Mouse Model
Objective: To assess the efficacy of BF-844 in mitigating progressive hearing loss in a knock-in mouse model of Usher syndrome type III (CLRN1 N48K/N48K).
Experimental Workflow:
Caption: Workflow for assessing the in vivo efficacy of BF-844.
Methodology:
-
Animal Model: A knock-in mouse model homozygous for the CLRN1(N48K) mutation was used. These mice exhibit a progressive hearing loss phenotype similar to human USH3 patients.
-
Treatment Administration: Mice were treated with BF-844 (e.g., 10 mg/kg, intraperitoneal injection) or a vehicle control over a specified period, starting before or at the onset of hearing loss.
-
Auditory Function Assessment: Auditory Brainstem Response (ABR) was used to measure hearing thresholds at different frequencies (e.g., 8, 16, and 32 kHz) at various time points throughout the study.
-
Data Analysis: ABR thresholds were compared between the BF-844 treated group and the vehicle-treated control group to determine the extent of hearing preservation.
Future Directions and Conclusion
BF-844 represents a promising novel therapeutic approach for Usher syndrome type III by targeting the underlying molecular defect of protein misfolding. The preclinical data are encouraging, demonstrating a significant preservation of hearing in a relevant animal model. The ongoing Phase 1 clinical trial is a critical step in determining the safety and tolerability of BF-844 in humans.
Further research is warranted to fully elucidate the long-term efficacy and safety of BF-844. Head-to-head studies comparing BF-844 with other emerging therapies, such as gene therapy, will be crucial in defining the future therapeutic landscape for Usher syndrome. The results of the ongoing clinical trial and future studies will be instrumental in determining the potential of BF-844 as a disease-modifying therapy for patients with USH3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Modeling and Preventing Progressive Hearing Loss in Usher Syndrome III - PMC [pmc.ncbi.nlm.nih.gov]
- 4. citedrive.com [citedrive.com]
- 5. Exploring AAV-Mediated Gene Therapy for Inner Ear Diseases: from Preclinical Success to Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Efficacy And Safety Evaluation of AAV‐OTOF in DFNB9 Mouse Model And Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BF-844 and Standard of Care for Usher Syndrome Type 3 Hearing Loss
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BF-844, a first-in-class small molecule therapeutic candidate, against the current standard of care for the progressive hearing loss associated with Usher syndrome type 3 (USH3). The content is based on available preclinical data and is intended to inform the research and drug development community.
Introduction: The Unmet Need in Usher Syndrome Type 3
Usher syndrome is the most common genetic cause of combined deafness and blindness.[1] USH3, an autosomal recessive subtype, is characterized by progressive sensorineural hearing loss and vision loss, typically beginning in the first few decades of life.[1] It is caused by mutations in the CLRN1 gene, which encodes clarin-1, a protein essential for the function of inner ear hair cells and retinal photoreceptors.[1][2]
The current standard of care for sensorineural hearing loss, including that seen in USH3, is supportive rather than curative. It relies on prosthetic devices such as hearing aids and cochlear implants to amplify sound or directly stimulate the auditory nerve.[3][4][5] While these devices can significantly improve quality of life, they do not halt the underlying disease progression or restore natural hearing.
BF-844 emerges as a novel pharmacological intervention developed by the Usher III Initiative. It is a small molecule designed to specifically address the molecular pathology of the common CLRN1N48K mutation, which destabilizes the clarin-1 protein.[1][6] By targeting the root cause, BF-844 represents a potential disease-modifying therapy.[2] A Phase I clinical trial to evaluate the safety and tolerability of BF-844 began in September 2024.[7]
Mechanism of Action: A Targeted vs. Supportive Approach
The fundamental difference between BF-844 and the standard of care lies in their mechanism of action.
-
Standard of Care (Hearing Aids/Cochlear Implants): These devices bypass the damaged biological components. Hearing aids amplify sound to a level that can be detected by remaining hair cells, while cochlear implants convert sound into electrical signals that directly stimulate the auditory nerve, circumventing the hair cells altogether. Their function is purely symptomatic management.
-
BF-844: This compound acts as a molecular stabilizer. Preclinical research indicates that BF-844 binds to the mutant CLRN1N48K protein.[1][6] This action is believed to correct the protein's misfolding, preventing its premature degradation and facilitating its proper transport to the plasma membrane, thereby preserving the function of cochlear hair cells.[1][7]
Comparative Efficacy: Preclinical Data
Direct comparative trials between BF-844 and hearing aids in animal models are not feasible. The efficacy of BF-844 is evaluated by its ability to preserve biological function (hearing thresholds), while the efficacy of devices is measured by their ability to restore functional hearing in humans. The following table summarizes key preclinical findings for BF-844 from studies in a transgenic mouse model (Tg;KI/KI) engineered to express the human CLRN1N48K mutation and mimic the progressive hearing loss of USH3.[6]
| Metric | Untreated Control (Tg;KI/KI Mice) | BF-844 Treated (Tg;KI/KI Mice) | Standard of Care (Hearing Aids/Implants) |
| Hearing Threshold at P55 | Median: 92.5–95 dB SPL (Profound Hearing Loss / Deafness) | Median: 57.5–67.5 dB SPL | Not Applicable (Device-dependent functional gain) |
| Improvement vs. Control | N/A | 27.5–35.0 dB SPL lower threshold | Provides functional hearing gain, but does not alter biological threshold |
| Relative Sensitivity | Baseline | ~1,000 times more sensitive hearing compared to untreated controls[6] | Amplifies sound to overcome hearing threshold |
| Disease Progression | Progressive hearing loss leading to deafness | Attenuates progression of hearing loss[6] | Does not affect the underlying progression of hair cell degeneration |
Experimental Protocols
The following are summarized methodologies based on published preclinical studies of BF-844.[1][6]
4.1. Animal Model
A transgenic knock-in mouse model (Tg;KI/KI) was developed to harbor the human CLRN1N48K mutation. This model was validated to exhibit a progressive hearing loss phenotype consistent with human USH3, with auditory thresholds beginning to elevate around postnatal day 30 (P30).[6]
4.2. Drug Administration
BF-844 was administered to the mouse models via intraperitoneal (i.p.) injection. Two primary regimens were tested:
-
Regimen I (Intervention): Treatment initiated at P30, after the predicted onset of hearing loss.
-
Regimen II (Prevention): Treatment initiated at P10, prior to the onset of hearing loss, with a dose escalation protocol.[6]
4.3. Auditory Function Assessment
Auditory Brainstem Response (ABR) was used to measure hearing thresholds.
-
Procedure: Mice were anesthetized, and subdermal needle electrodes were placed.
-
Stimuli: Click stimuli and tone pips at various frequencies (e.g., 8, 16, and 32 kHz) were presented.
-
Measurement: The lowest sound intensity (in decibels sound pressure level, dB SPL) that elicited a discernible ABR waveform (Wave I) was recorded as the hearing threshold. Measurements were taken at different time points, such as P55, to assess the progression of hearing loss.[6]
Summary and Future Outlook
The comparison between BF-844 and the standard of care for USH3-associated hearing loss is one of biological intervention versus functional compensation.
| Feature | BF-844 | Standard of Care (Hearing Aids / Cochlear Implants) |
| Therapeutic Goal | Halt or slow disease progression; preserve natural hearing. | Provide functional hearing by amplifying sound or stimulating the auditory nerve. |
| Target Population | Individuals with USH3, particularly with the CLRN1N48K mutation. May be most effective if started early. | Individuals with mild to profound sensorineural hearing loss. |
| Biological Impact | Aims to preserve cochlear hair cell structure and function. | No impact on the underlying pathophysiology of the inner ear. |
| Current Status | Phase I Clinical Trial initiated to assess safety and tolerability.[8] | Widely available, established technology. |
BF-844 represents a paradigm shift from symptomatic management to a targeted, potentially disease-modifying therapy for a genetic cause of deafness. While hearing aids and cochlear implants remain the cornerstones of hearing loss management, the advancement of molecules like BF-844 into clinical trials offers hope for therapies that can preserve biological hearing. The outcomes of the ongoing Phase I trial will be critical in determining the future trajectory of this promising therapeutic candidate.
References
- 1. First Small Molecule Targeted Therapy to Mitigate Hearing Loss in Usher Syndrome Type 3 | School of Medicine | School of Medicine | Case Western Reserve University [case.edu]
- 2. Usher III Initiative Receives $1M Grant from Foundation Fighting Blindness to Advance Novel Treatment for Usher Syndrome Type 3 — Usher III Initiative [usheriii.org]
- 3. The search for pharmacological treatments for hearing loss and tinnitus | ENT & Audiology News [entandaudiologynews.com]
- 4. hearinginsider.com [hearinginsider.com]
- 5. clarityhearingcare.com [clarityhearingcare.com]
- 6. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Safety Clinical Trial Launched for Usher Syndrome 3 Drug — Foundation Fighting Blindness [fightingblindness.org]
Clinical trial results and updates for BF-844
A new investigational drug, BF-844, is emerging as a potential first-in-class therapy for Usher syndrome type 3 (USH3), a rare genetic disorder characterized by progressive hearing and vision loss.[1] Currently in early-stage clinical development, BF-844 represents a novel therapeutic approach by targeting the underlying protein defect associated with the disease.
Phase I Clinical Trial Initiated
A Phase I clinical trial for BF-844 has been launched in Perth, Australia, to assess the drug's safety, tolerability, and pharmacokinetics in humans.[1] This initial study is a critical step in the clinical development process and is anticipated to be completed in September 2025.[1] The trial is sponsored by the USH III Initiative, a non-profit organization dedicated to finding treatments for this condition.[1]
Preclinical Data and Mechanism of Action
Preclinical studies have demonstrated promising results for BF-844. In a mouse model of Usher syndrome type 3, the administration of BF-844 was shown to protect against progressive hearing loss.[2]
The underlying cause of USH3 is a mutation in the CLRN1 gene, which leads to a defective Clarin-1 protein.[1][2] BF-844 functions as a small molecule chaperone. Its mechanism of action involves a post-translational interaction with heat shock proteins, specifically HSP60 and HSP90, to stabilize the mutated Clarin-1 protein.[2] This stabilization allows the protein to be correctly localized to the plasma membrane, where it can function properly.[2]
Below is a summary of the available information on BF-844:
| Parameter | Information |
| Drug Name | BF-844 |
| Therapeutic Area | Usher Syndrome Type 3 (USH3) |
| Mechanism of Action | Small molecule chaperone; stabilizes mutant Clarin-1 protein via interaction with HSP60 and HSP90.[2] |
| Clinical Trial Phase | Phase I[1] |
| Trial Status | Active; expected completion in September 2025.[1] |
| Primary Endpoints (Phase I) | Safety, Tolerability, Pharmacokinetics.[1] |
| Sponsor | USH III Initiative.[1] |
Comparison with Other Therapeutic Strategies
As BF-844 is a first-in-class small molecule therapeutic for USH3, there are no direct drug-to-drug comparisons with approved therapies. The primary alternative therapeutic strategies for genetic disorders like Usher syndrome are gene therapies.
| Therapeutic Approach | BF-844 (Small Molecule Chaperone) | Gene Therapy |
| Mechanism | Stabilizes existing mutant protein to restore function.[2] | Introduces a correct copy of the faulty gene to produce a functional protein. |
| Administration | Oral drug.[1] | Typically involves viral vectors for gene delivery. |
| Development Stage for USH3 | Phase I clinical trial.[1] | Preclinical and research stages for hearing loss in Usher syndrome.[2] |
| Potential Advantages | Potentially less complex manufacturing and administration. | Aims to provide a long-term or one-time treatment. |
| Potential Challenges | Requires continuous dosing; long-term efficacy and safety are unknown. | Complex delivery to target cells; potential for immune response. |
Experimental Protocols and Methodologies
The development of BF-844 involved a cell-based high-throughput screening process to identify molecules capable of stabilizing the defective Clarin-1 protein.[2] Preclinical efficacy was established using a knock-in mouse model of Usher 3 that exhibits progressive hearing loss.[2] The ongoing Phase I clinical trial will follow a standard dose-escalation design to determine the maximum tolerated dose and assess the safety profile in human subjects.
Visualizing the Pathway and Workflow
Caption: Mechanism of action of BF-844 in stabilizing mutant Clarin-1 protein.
Caption: Simplified clinical trial workflow for BF-844 development.
References
Safety Operating Guide
Proper Disposal of BF-844: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling BF-844, ensuring its safe and compliant disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of BF-844, minimizing risks and ensuring adherence to safety protocols.
Chemical Identification and Hazard Summary
A thorough understanding of the chemical properties and associated hazards of BF-844 is fundamental to its safe handling and disposal.
| Identifier | Value |
| Chemical Name | 1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol |
| CAS Number | 1404506-35-9 |
| Molecular Formula | C21H19ClN4O |
| Molecular Weight | 378.85 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Hazard Assessment
While the toxicological properties of BF-844 have not been fully investigated, it is crucial to handle it with care.[1] Potential routes of exposure include eye contact, inhalation, and ingestion.[1] Upon thermal decomposition, BF-844 may emit toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), hydrochloric acid (HCl), and nitrogen oxides.[1]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety glasses.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: A laboratory coat is required.
Disposal Workflow
The following workflow outlines the necessary steps for the safe disposal of BF-844 waste.
References
Comprehensive Guide to Handling BF-844: From Laboratory Safety to Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety, handling, and operational guidance for the investigational compound BF-844. The information herein is intended to support laboratory safety and chemical handling protocols, ensuring the protection of personnel and the integrity of research.
Essential Safety and Logistical Information
BF-844 is a small molecule stabilizer of the mutant Clarin-1 (CLRN1-N48K) protein, which has shown potential in preclinical models for mitigating hearing loss associated with Usher syndrome type III. As a research chemical, its toxicological properties have not been fully elucidated. Therefore, it is imperative to handle BF-844 with a high degree of caution in a controlled laboratory setting.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling BF-844 to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Appropriate safety glasses should be worn at all times in the laboratory. |
| Hand Protection | Chemical Resistant Gloves | Wear suitable protective gloves. |
| Body Protection | Lab Coat | A standard laboratory coat is required to protect clothing and skin. |
| Respiratory Protection | Fume Hood | All handling of BF-844 powder should be conducted in a chemical fume hood to prevent inhalation. |
Operational and Disposal Plans
Handling Procedures:
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage Requirements:
-
Store in a tightly sealed container.
-
Protect from light and heat.
-
Avoid strong oxidizing agents.
Spill and Disposal Procedures:
-
In case of a spill, wear appropriate PPE and contain the spill.
-
Collect the spilled material using a method that does not generate dust (e.g., wet wipe).
-
Dispose of waste in accordance with local, state, and federal regulations. Unused BF-844 and contaminated materials should be treated as hazardous chemical waste.
Quantitative Data Summary
The following table summarizes the key quantitative data for BF-844.
| Property | Value |
| Molecular Formula | C21H19ClN4O |
| Molecular Weight | 378.85 g/mol |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
Key Experimental Protocols
The following are detailed methodologies for key experiments involving BF-844, based on published research.
In Vivo Efficacy Study in a Mouse Model of Usher Syndrome III
This protocol describes the administration of BF-844 to a mouse model mimicking the progressive hearing loss seen in Usher syndrome type III.
1. Animal Model:
-
Strain: A knock-in mouse model expressing the human CLRN1-N48K mutation.
-
Housing: Mice are housed under standard conditions with ad libitum access to food and water.
2. Preparation of BF-844 Solution:
-
While the exact vehicle used in the pivotal studies is not publicly detailed, a common practice for administering hydrophobic compounds like BF-844 in vivo is to formulate them in a solution such as DMSO, followed by dilution in a physiologically compatible vehicle like saline or corn oil. It is crucial to perform small-scale solubility and stability tests to determine the optimal formulation for your specific study.
3. Administration of BF-844:
-
Route: Intraperitoneal (IP) injection.
-
Dosage Regimen: A dose-escalating regimen from 10 mg/kg to 30 mg/kg has been used in studies.[1]
-
Procedure for Intraperitoneal Injection:
-
Restrain the mouse securely.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Insert the needle at a shallow angle (approximately 10-20 degrees).
-
Aspirate to ensure a blood vessel has not been punctured.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and monitor the mouse for any adverse reactions.
-
4. Assessment of Hearing Function (Auditory Brainstem Response - ABR):
-
Anesthesia: Anesthetize the mouse with a suitable anesthetic agent (e.g., a ketamine/xylazine cocktail).
-
Electrode Placement:
-
Place subdermal needle electrodes at the vertex of the skull (active), behind the test ear (reference), and in the contralateral thigh or shoulder (ground).
-
-
Stimuli: Use click stimuli and tone bursts at various frequencies (e.g., 8, 16, and 32 kHz).
-
Data Acquisition:
-
Present stimuli at a range of decibel levels (dB SPL) in descending steps.
-
Record the electrical activity of the auditory pathway.
-
The ABR threshold is defined as the lowest stimulus intensity that elicits a reproducible waveform.
-
-
Analysis: Compare the ABR thresholds of BF-844 treated mice to untreated control mice.
Visualizations
Mechanism of Action of BF-844
The following diagram illustrates the proposed mechanism of action for BF-844 in the context of the CLRN1-N48K mutation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
